Product packaging for Pentaglycine(Cat. No.:CAS No. 7093-67-6)

Pentaglycine

Numéro de catalogue: B1581309
Numéro CAS: 7093-67-6
Poids moléculaire: 303.27 g/mol
Clé InChI: MXHCPCSDRGLRER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pentaglycine is a pentapeptide comprised of five glycine residues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N5O6 B1581309 Pentaglycine CAS No. 7093-67-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHCPCSDRGLRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221161
Record name N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine
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Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-67-6
Record name Pentaglycine
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Record name 7093-67-6
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Record name N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine
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Record name N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine
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Record name PENTAGLYCINE
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Foundational & Exploratory

Biosynthesis of Pentaglycine Bridges in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentaglycine interpeptide bridge is a hallmark of the peptidoglycan (PG) cell wall in Staphylococcus aureus, contributing significantly to its structural integrity, resistance to osmotic stress, and as a key factor in methicillin resistance. The biosynthesis of this bridge is a complex, multi-step enzymatic process occurring at the cytoplasmic membrane, representing a promising target for novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, the enzymes involved, their molecular mechanisms, and detailed experimental protocols for their study. Quantitative data, where available, is presented to facilitate comparative analysis.

The Core Biosynthetic Pathway

The formation of the this compound bridge is a post-synthesis modification of the peptidoglycan precursor, Lipid II. This process is catalyzed by a family of non-ribosomal peptidyltransferases known as the Fem enzymes: FemX, FemA, and FemB. These enzymes sequentially add five glycine residues from glycyl-tRNA (Gly-tRNA) to the ε-amino group of the L-lysine residue within the pentapeptide stem of Lipid II.[1][2][3] The entire process takes place on the cytoplasmic side of the bacterial membrane before the completed peptidoglycan precursor is flipped to the exterior for polymerization into the cell wall.

The sequential addition of glycine residues is a highly specific and ordered process:

  • FemX (FmhB): This essential enzyme initiates the process by adding the first glycine residue to Lipid II.[4][5] Deletion of the femX (also known as fmhB) gene is lethal in S. aureus, highlighting its critical role.

  • FemA: Following the action of FemX, FemA adds the second and third glycine residues to the growing peptide bridge.

  • FemB: Finally, FemB completes the this compound bridge by adding the fourth and fifth glycine residues. Inactivation of the femAB operon results in a truncated monoglycine bridge, leading to a significant reduction in peptidoglycan cross-linking and increased susceptibility to β-lactam antibiotics.

The genetic determinants for these enzymes, femX (fmhB) and the femAB operon, are crucial for the expression of high-level methicillin resistance.

Signaling Pathway for this compound Bridge Biosynthesis

Pentaglycine_Biosynthesis cluster_cytoplasm Cytoplasm cluster_gly_trna Glycyl-tRNA Synthesis cluster_membrane Cytoplasmic Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG FemX FemX (FmhB) Lipid_II_Gly1 Lipid II-Gly1 Lipid_II->Lipid_II_Gly1 Gly1 addition Gly_tRNA Glycyl-tRNA Lipid_II_Gly3 Lipid II-Gly3 Lipid_II_Gly5 Lipid II-Gly5 FemA FemA FemB FemB Lipid_II_Gly1->Lipid_II_Gly3 Gly2, Gly3 addition Lipid_II_Gly3->Lipid_II_Gly5 Gly4, Gly5 addition Translocation to\nPeriplasm Translocation to Periplasm Lipid_II_Gly5->Translocation to\nPeriplasm Flippase GlyRS Glycyl-tRNA synthetase GlyRS->Gly_tRNA GlyRS->Gly_tRNA AMP_PPi AMP + PPi GlyRS->AMP_PPi Glycine Glycine Glycine->GlyRS tRNA_Gly tRNA(Gly) tRNA_Gly->GlyRS ATP ATP ATP->GlyRS

Caption: Sequential addition of glycine residues to Lipid II by Fem enzymes.

Quantitative Data

Precise kinetic parameters for the S. aureus FemX, FemA, and FemB enzymes are not extensively reported in publicly available literature. However, studies on homologous enzymes provide valuable insights into their catalytic efficiency. The following table summarizes the kinetic parameters for FemX from Weissella viridescens (formerly Lactobacillus viridescens), which also catalyzes the addition of the first amino acid to the peptidoglycan precursor.

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Source
FemX (W. viridescens) UDP-MurNAc-pentapeptide426602.6 x 105
Ala-tRNAAla156607.3 x 105

Note: The substrate for W. viridescens FemX is UDP-MurNAc-pentapeptide and the amino acid added is Alanine, not Glycine. These values are provided for comparative purposes.

Experimental Protocols

In Vitro Reconstitution of this compound Bridge Synthesis

This protocol is adapted from the methodology described by Schneider et al. (2004) for the in vitro assembly of Lipid II-Gly5.

Experimental Workflow: In Vitro this compound Bridge Synthesis

InVitro_Synthesis_Workflow cluster_purification Component Purification cluster_reaction Reaction Setup cluster_analysis Analysis P1 Purify His-tagged FemX, FemA, FemB R2 Combine Lipid II, Fem enzymes, Gly-tRNA synthetase, tRNA, [14C]Glycine, ATP P1->R2 P2 Purify His-tagged Glycyl-tRNA synthetase P2->R2 P3 Isolate S. aureus total tRNA P3->R2 P4 Synthesize/Purify Lipid II P4->R2 R1 Prepare reaction buffer R1->R2 A1 Incubate at 37°C R2->A1 A2 Extract lipid-linked intermediates (Butanol/Pyridine acetate) A1->A2 A3 TLC analysis A2->A3 A4 Autoradiography or Phosphorimaging A3->A4

Caption: Workflow for the in vitro reconstitution of this compound bridge synthesis.

4.1.1 Materials

  • Purified His-tagged FemX, FemA, and FemB proteins

  • Purified His-tagged Glycyl-tRNA synthetase

  • Total tRNA from S. aureus

  • Purified Lipid II

  • [14C]Glycine

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Butanol/Pyridine acetate (2:1, v/v, pH 4.2)

  • TLC plates (Silica gel 60)

  • TLC solvent system (e.g., Chloroform:Methanol:Water:Ammonia, 88:48:10:1)

4.1.2 Method

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in the specified order on ice:

    • Reaction Buffer

    • Lipid II (final concentration, e.g., 10 µM)

    • Purified Fem enzymes (FemX, FemA, FemB; final concentration, e.g., 1 µM each)

    • Purified Glycyl-tRNA synthetase (final concentration, e.g., 0.5 µM)

    • Total S. aureus tRNA (final concentration, e.g., 1 mg/mL)

    • ATP (final concentration, e.g., 2 mM)

    • [14C]Glycine (to a final specific activity, e.g., 200 mCi/mmol)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Extraction of Lipid Intermediates: Stop the reaction by adding an equal volume of butanol/pyridine acetate. Vortex vigorously and centrifuge to separate the phases.

  • TLC Analysis: Spot the upper (butanol) phase onto a silica gel TLC plate. Develop the chromatogram using an appropriate solvent system.

  • Detection: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipid intermediates. The progressive addition of glycine residues will result in the appearance of spots with decreasing mobility (Lipid II-Gly1, Lipid II-Gly3, Lipid II-Gly5).

Purification of His-tagged Fem Proteins

This protocol describes a general method for the expression and purification of His-tagged Fem proteins from E. coli.

4.2.1 Materials

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the His-tagged Fem protein.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA agarose resin.

4.2.2 Method

  • Expression: Grow the E. coli culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Apply the cleared lysate to a column containing Ni-NTA agarose resin pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

HPLC Analysis of Peptidoglycan Composition

This protocol provides a general workflow for the analysis of S. aureus peptidoglycan composition by reverse-phase HPLC.

4.3.1 Materials

  • S. aureus cell culture.

  • Trichloroacetic acid (TCA).

  • Muramidase or other suitable peptidoglycan hydrolase.

  • Sodium borohydride.

  • Phosphoric acid.

  • HPLC system with a C18 reverse-phase column.

  • Mobile phases (e.g., Solvent A: 0.1% trifluoroacetic acid (TFA) in water; Solvent B: 0.1% TFA in acetonitrile).

4.3.2 Method

  • Sacculi Preparation: Harvest S. aureus cells and resuspend in cold water. Add an equal volume of boiling 8% SDS and boil for 30 minutes. Pellet the insoluble sacculi by ultracentrifugation and wash extensively with water to remove SDS.

  • Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with muramidase overnight at 37°C.

  • Reduction: Stop the digestion by boiling. Adjust the pH to 9.0 and reduce the muropeptides with sodium borohydride.

  • HPLC Analysis: Acidify the sample with phosphoric acid and inject it onto a C18 column. Elute the muropeptides using a gradient of Solvent B. Monitor the elution profile at 206 nm.

  • Data Analysis: Identify and quantify the different muropeptide species based on their retention times and comparison to known standards or by subsequent mass spectrometry analysis.

Genetic Organization and Regulation

The genes encoding the this compound bridge biosynthetic enzymes are organized in a specific manner in the S. aureus chromosome. femA and femB are co-transcribed as an operon. The femX gene, also known as fmhB, is located elsewhere on the chromosome and is essential for viability. The expression of the femAB operon is influenced by global regulators of cell wall metabolism and virulence, such as sarA and agr, although the precise regulatory network is complex and still under investigation.

Logical Relationship of FemAB Regulation

FemAB_Regulation SarA SarA femAB_operon femAB operon SarA->femAB_operon Influences Agr agr Agr->femAB_operon Influences CellWallStress Cell Wall Stress CellWallStress->SarA CellWallStress->Agr FemA_FemB FemA & FemB proteins femAB_operon->FemA_FemB This compound Bridge\nFormation This compound Bridge Formation FemA_FemB->this compound Bridge\nFormation Methicillin Resistance Methicillin Resistance This compound Bridge\nFormation->Methicillin Resistance

Caption: Influence of global regulators on the expression of the femAB operon.

Conclusion

The biosynthesis of the this compound bridge in S. aureus is a vital process for bacterial survival and a key determinant of antibiotic resistance. The FemX, FemA, and FemB enzymes represent attractive targets for the development of novel therapeutics that could re-sensitize MRSA to existing β-lactam antibiotics. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important pathway and to screen for potent inhibitors. Further research is warranted to elucidate the precise kinetic parameters of the S. aureus Fem enzymes and to fully unravel the regulatory networks that control their expression.

References

An In-depth Technical Guide to the Chemical Properties and Molecular Weight of Pentaglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of pentaglycine, a peptide of significant interest in biochemical and pharmaceutical research. The information is presented to support laboratory work and drug development activities, with a focus on structured data, and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is a pentapeptide composed of five glycine residues linked by peptide bonds.[1][2] Its systematic IUPAC name is 2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid.[1][2]

The fundamental molecular and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₇N₅O₆[1]
Molecular Weight 303.27 g/mol
Canonical SMILES C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N
InChI Key MXHCPCSDRGLRER-UHFFFAOYSA-N
CAS Number 7093-67-6
Appearance White to off-white solid
Melting Point >300 °C (with decomposition)
Predicted Boiling Point 942.3 ± 65.0 °C at 760 mmHg
Predicted Density 1.406 ± 0.06 g/cm³
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 7
Rotatable Bonds 9
Topological Polar Surface Area 180 Ų

The solubility of this compound is a critical parameter for its handling and application in various experimental settings.

Solvent SystemSolubilityObservationsSource
Pure Water (Room Temp) ~5 mg/mL (16.49 mM)Limited solubility compared to shorter oligoglycines.
Aqueous Acid Slightly solubleSolubility increases at low pH due to ionization of the terminal amino group.
Aqueous Base SolubleSolubility increases at high pH due to ionization of the terminal carboxyl group.
Water-Ethanol Mixtures Decreases with increasing ethanolEthanol can be used as an antisolvent for precipitation and purification.
Organic Solvents Generally reduced solubilityLower solubility compared to aqueous systems.
Sodium Chloride Solutions Complex behaviorSolubility first decreases and then increases with increasing salt concentration.

Biological Significance: Role in Bacterial Cell Wall

This compound plays a crucial structural role in the peptidoglycan of certain Gram-positive bacteria, most notably Staphylococcus aureus. It functions as an interpeptide bridge, cross-linking adjacent glycan strands to provide rigidity and mechanical stability to the bacterial cell wall, which is essential for the bacterium to withstand internal osmotic pressure. The biosynthesis of this this compound bridge is a target for antibiotic development.

Pentaglycine_in_Peptidoglycan cluster_glycan1 Glycan Strand 1 cluster_peptide1 Peptide Stem 1 cluster_bridge This compound Bridge cluster_glycan2 Glycan Strand 2 cluster_peptide2 Peptide Stem 2 NAG1 NAG NAM1 NAM L_Ala1 L-Ala NAM1->L_Ala1 D_iso_Gln1 D-iso-Gln L_Lys1 L-Lys D_Ala1 D-Ala Gly1 Gly1 L_Lys1->Gly1 Attachment D_Ala2 D-Ala Gly2 Gly2 Gly1->Gly2 Gly3 Gly3 Gly2->Gly3 Gly4 Gly4 Gly3->Gly4 Gly5 Gly5 Gly4->Gly5 D_Ala3 D-Ala Gly5->D_Ala3 Cross-link NAG2 NAG NAM2 NAM L_Ala2 L-Ala NAM2->L_Ala2 D_iso_Gln2 D-iso-Gln L_Lys2 L-Lys D_Ala4 D-Ala

Caption: Role of this compound in S. aureus peptidoglycan.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound.

This protocol outlines a method for determining the equilibrium solubility of this compound in water.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification of Dissolved this compound:

    • Dilute an aliquot of the supernatant with a known volume of deionized water.

    • Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method such as reverse-phase HPLC with UV detection or a colorimetric assay like the bicinchoninic acid (BCA) assay, calibrated with known standards of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. The result is the aqueous solubility of this compound at the specified temperature.

Due to its high melting point with decomposition, a standard capillary melting point apparatus is suitable.

  • Sample Preparation:

    • Finely powder a small amount of dry this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a rapid rate initially to determine an approximate melting range.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.

  • Observation:

    • Record the temperature at which the sample begins to melt and the temperature at which it has completely melted. Note any decomposition (e.g., charring).

A combination of HPLC and NMR spectroscopy can be used to assess the purity and confirm the structure of this compound.

Pentaglycine_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Purity Analytical HPLC Purification->Purity Structure NMR Spectroscopy Purity->Structure If pure Mass Mass Spectrometry Purity->Mass If pure

Caption: Workflow for this compound synthesis and analysis.

3.3.1. HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 20 µL of a 1 mg/mL solution of this compound in water.

  • Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area.

3.3.2. NMR Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D ¹H NMR: To observe the proton signals and their chemical shifts.

    • 2D COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each glycine residue.

    • 2D TOCSY (Total Correlation Spectroscopy): To confirm the amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To establish through-space proximity between protons of adjacent glycine residues, confirming the Gly-Gly-Gly-Gly-Gly sequence.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • Analysis: The chemical shifts and correlation patterns are compared with expected values for a linear this compound peptide to confirm its identity and structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pentaglycine Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglycine (Gly-Gly-Gly-Gly-Gly) is a homo-oligomeric peptide of glycine. In biomedical research, it holds significant importance primarily due to its role as the interpeptide cross-bridge in the peptidoglycan cell wall of Staphylococcus aureus.[1][2][3][4] This structural feature is crucial for the bacterium's viability, making the enzymes involved in its synthesis attractive targets for novel antimicrobial agents.[2] Synthetic this compound and its derivatives are utilized in various research applications, including:

  • Enzyme Assays: As a substrate for enzymes that modify or cleave the this compound bridge, such as lysostaphin.

  • Structural Biology: For crystallographic studies of peptidoglycan-modifying enzymes.

  • Drug Discovery: As a building block for the synthesis of more complex peptidoglycan precursors to screen for novel antibiotics.

  • Bioconjugation: As a flexible linker in bioconjugation chemistry.

This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent cleavage and deprotection, and purification. Additionally, it outlines the biological synthesis pathway of the this compound bridge in S. aureus.

Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing this compound is the stepwise solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The peptide is assembled on an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Experimental Workflow for SPPS of this compound

The overall workflow for the solid-phase synthesis of this compound is depicted below. This process begins with the loading of the first Fmoc-protected glycine onto a Wang resin, followed by iterative cycles of deprotection and coupling of subsequent glycine residues. The process concludes with the cleavage of the completed peptide from the resin and removal of protecting groups.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_loading First Amino Acid Loading cluster_synthesis_cycle Iterative Synthesis Cycle (4x) cluster_final_steps Final Steps Resin Wang Resin Swell Swell Resin in DMF/DCM Resin->Swell 1. Swell Load_Gly1 Load Fmoc-Gly-OH Swell->Load_Gly1 2. Couple Cap Cap Unreacted Sites Load_Gly1->Cap 3. Cap Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotection 4. Start Cycle Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for Gly3, Gly4, Gly5 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection 5. Final Cycle Cleavage Cleavage from Resin & Deprotection Final_Deprotection->Cleavage 6. Cleave Purification Purification (HPLC) Cleavage->Purification 7. Purify

Caption: Workflow for Solid-Phase Synthesis of this compound.

Detailed Protocols

Loading of the First Glycine Residue onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected glycine to the hydroxyl groups of the Wang resin.

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Swell the Wang resin (1 g) in a 9:1 (v/v) mixture of DCM and DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the solvent.

  • In a separate flask, dissolve Fmoc-Gly-OH (4 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add the Fmoc-Gly-OH/DMAP solution to the resin.

  • Add DIC (4 eq.) to the resin suspension and agitate the mixture at room temperature for 12 hours.

  • To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM. Agitate for 30 minutes.

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum. The loading can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.

ReagentEquivalents (relative to resin capacity)Purpose
Fmoc-Gly-OH4First amino acid
DIC4Activating agent
DMAP0.1Catalyst
Acetic Anhydride2Capping agent
DIPEA2Base for capping
Stepwise Elongation of the Peptide Chain

This protocol outlines the iterative cycle of Fmoc deprotection and coupling to assemble the this compound sequence.

Materials:

  • Fmoc-Gly-Wang Resin

  • Fmoc-Gly-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Protocol (per cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 12 minutes. Drain.

    • Wash the resin thoroughly with DMF (6x) and DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Gly-OH (5 eq. relative to initial resin loading) with HBTU (5 eq.) and DIPEA (10 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 40 minutes at room temperature.

    • Wash the resin with DMF (4x) and DCM (3x).

  • Repeat this cycle four more times to complete the this compound sequence.

ReagentEquivalents (relative to initial resin loading)PurposeReaction Time
20% Piperidine/DMF-Fmoc deprotection3 min + 12 min
Fmoc-Gly-OH5Incoming amino acid40 min
HBTU5Coupling reagent40 min
DIPEA10Base40 min
Cleavage and Deprotection

This protocol describes the final step where the synthesized this compound is cleaved from the Wang resin, and any remaining protecting groups are removed.

Materials:

  • This compound-Wang Resin

  • Trifluoroacetic acid (TFA)

  • Deionized Water

  • Triisopropylsilane (TIPS)

  • Cold diethyl ether

Protocol:

  • Ensure the final Fmoc group has been removed from the N-terminus of the peptide-resin.

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/Water/TIPS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 1.5-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2x).

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

ReagentVolume PercentagePurpose
Trifluoroacetic acid (TFA)95%Cleavage and deprotection
Deionized Water2.5%Scavenger
Triisopropylsilane (TIPS)2.5%Scavenger
Purification and Analysis

The crude this compound is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

  • Purify the peptide on a preparative C18 column using a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Monitor the elution profile at 214/280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

ParameterTypical Condition
ColumnPreparative C18
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientOptimized based on analytical run (e.g., 5-50% B over 30 min)
Detection214 nm

Biological Significance: this compound Bridge Formation in S. aureus

In S. aureus, the this compound bridge is essential for the high degree of cross-linking in its peptidoglycan, which is critical for maintaining cell shape and resisting internal osmotic pressure. The synthesis of this bridge is a multi-step enzymatic process that occurs at the bacterial cell membrane. The pathway involves three key enzymes: FemX, FemA, and FemB, which sequentially add glycine residues from glycyl-tRNA to the lipid II precursor.

Peptidoglycan_Pathway UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG FemX FemX Lipid_II->FemX Gly_tRNA Glycyl-tRNA Gly_tRNA->FemX FemA FemA Gly_tRNA->FemA FemB FemB Gly_tRNA->FemB Lipid_II_Gly1 Lipid II-Gly1 FemX->Lipid_II_Gly1 Adds Gly1 Lipid_II_Gly3 Lipid II-Gly3 FemA->Lipid_II_Gly3 Adds Gly2 & Gly3 Lipid_II_Gly5 Lipid II-Gly5 FemB->Lipid_II_Gly5 Adds Gly4 & Gly5 Lipid_II_Gly1->FemA Lipid_II_Gly3->FemB Transglycosylase Transglycosylase Lipid_II_Gly5->Transglycosylase Polymer Nascent Peptidoglycan Transglycosylase->Polymer Polymerization Transpeptidase Transpeptidase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Cross-linking Polymer->Transpeptidase

Caption: Biosynthesis of the this compound Bridge in S. aureus.

References

Detecting the Pentaglycine Bridge: A Key to Understanding Bacterial Cell Wall Architecture and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. In many Gram-positive bacteria, particularly the pathogenic species Staphylococcus aureus, the peptidoglycan (PG) layer is characterized by a unique pentaglycine interpeptide bridge that cross-links adjacent glycan strands.[1][2][3] This structure is crucial for cell wall integrity, and its biosynthesis is a key target for antibiotic development.[4] The FemXAB family of enzymes is responsible for the sequential addition of glycine residues to form this bridge, with FemX adding the first glycine, FemA adding the second and third, and FemB adding the fourth and fifth.[5] Accurate and robust methods for the detection and characterization of this this compound bridge are therefore essential for research into bacterial physiology, antibiotic resistance mechanisms, and the discovery of new antimicrobial agents.

This document provides detailed application notes and protocols for the primary methods used to detect and quantify the this compound bridge in bacterial cell walls.

Methods for this compound Detection: A Comparative Overview

Several techniques can be employed to study the this compound bridge, each with its own advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and the desired level of detail.

MethodPrincipleAdvantagesLimitations
Mass Spectrometry (LC-MS/MS) Enzymatic digestion of peptidoglycan into muropeptides, followed by separation and mass analysis to identify fragments with and without the this compound bridge.High sensitivity and specificity; provides detailed structural information and allows for quantification of different cross-linked species.Requires specialized equipment and expertise in data analysis.
HPLC Analysis Separation of enzymatically digested muropeptides by high-performance liquid chromatography. Changes in the chromatogram profile can indicate alterations in the this compound bridge.Quantitative and reproducible; can be used to compare peptidoglycan composition between different strains or conditions.Less structural information compared to MS; identification of peaks often requires confirmation by other methods.
Fluorescent Labeling Use of fluorescent probes that are incorporated into the cell wall, allowing for visualization of peptidoglycan synthesis. Specific probes can target components of the this compound bridge.Enables in situ and real-time imaging of cell wall dynamics.Indirect detection method; may not provide precise structural information on the complete bridge.
Genetic Manipulation Creation of mutants in the fem genes responsible for this compound synthesis and analysis of the resulting phenotype (e.g., altered cell wall composition, antibiotic susceptibility).Powerful for studying the function and essentiality of the this compound bridge.Indirect method; requires genetic manipulation of the target organism.
Solid-State NMR Provides detailed atomic-level structural information of the intact peptidoglycan, including the conformation of the this compound bridge.Non-destructive; provides unique insights into the three-dimensional architecture of the cell wall.Requires specialized equipment and expertise; relatively low throughput.

Experimental Protocols

Protocol 1: Analysis of this compound Bridges by LC-MS/MS

This protocol describes the most common and powerful method for the detailed analysis of the this compound bridge through the characterization of muropeptides.

1. Peptidoglycan Isolation

  • Grow bacterial cultures (e.g., S. aureus) to the mid-exponential phase.

  • Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., phosphate-buffered saline).

  • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) or enzymatic treatment (e.g., with lysostaphin for staphylococci).

  • Treat the cell lysate with DNase and RNase to remove nucleic acids.

  • Perform a series of washing steps with detergents (e.g., SDS) and salts to remove non-covalently bound proteins and teichoic acids.

  • The resulting insoluble material is the purified peptidoglycan sacculi.

2. Enzymatic Digestion of Peptidoglycan

  • Resuspend the purified peptidoglycan in a digestion buffer (e.g., 50 mM sodium phosphate, pH 5.5).

  • Add a muramidase, such as mutanolysin, which cleaves the β(1-4) glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc).

  • Incubate the mixture overnight at 37°C with gentle shaking.

  • Inactivate the enzyme by heating the sample at 100°C for 5 minutes.

  • Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.

3. Reduction and Desalting of Muropeptides

  • To prevent the formation of anomers, reduce the terminal MurNAc residues by adding sodium borohydride in a borate buffer (pH 9.0).

  • Incubate at room temperature for 30 minutes.

  • Quench the reaction by adding phosphoric acid to adjust the pH to around 4.5.

  • Desalt the muropeptide sample using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

4. LC-MS/MS Analysis

  • Inject the desalted muropeptide sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer.

  • Separate the muropeptides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

  • The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant ions in each full scan are selected for fragmentation (MS/MS).

  • The resulting fragmentation patterns provide information about the amino acid sequence of the peptide stem and the presence and length of the glycine bridge.

5. Data Analysis

  • Identify muropeptide species by matching the observed mass-to-charge ratios (m/z) to a library of calculated values for known muropeptide structures.

  • Quantify the relative abundance of different muropeptides (e.g., monomers, dimers, trimers with and without complete this compound bridges) by integrating the peak areas from the extracted ion chromatograms.

Protocol 2: Fluorescent Labeling of Bacterial Cell Walls

This protocol provides a method for visualizing cell wall synthesis and can be adapted to study the effects of inhibitors on this compound bridge formation.

1. Probe Selection and Labeling

  • Choose a suitable fluorescent D-amino acid (FDAA) probe. These probes are incorporated into the peptidoglycan by penicillin-binding proteins (PBPs) during cell wall synthesis.

  • Grow bacteria to the desired growth phase.

  • Add the FDAA probe to the culture medium at an appropriate concentration (typically in the low micromolar range) and incubate for a short period.

2. Microscopy

  • Wash the cells to remove excess unbound probe.

  • Mount the labeled cells on a microscope slide.

  • Visualize the cells using fluorescence microscopy with the appropriate excitation and emission filters for the chosen fluorophore.

3. Analysis

  • Analyze the fluorescence pattern to determine the sites of active cell wall synthesis.

  • To study the impact on the this compound bridge specifically, this method can be used in conjunction with genetic mutants or inhibitors of the Fem enzymes, observing changes in the localization or intensity of fluorescence.

Visualizations

Signaling Pathway: this compound Bridge Biosynthesis

Pentaglycine_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Lipid II Lipid II Lipid II-Gly1 Lipid II-Gly1 Lipid II->Lipid II-Gly1  Glycine 1 Glycyl-tRNA Glycyl-tRNA FemX FemX Glycyl-tRNA->FemX donates Gly FemA FemA Glycyl-tRNA->FemA donates Gly FemB FemB Glycyl-tRNA->FemB donates Gly FemX->Lipid II-Gly1 Lipid II-Gly3 Lipid II-Gly3 FemA->Lipid II-Gly3 Lipid II-Gly5 Lipid II-Gly5 FemB->Lipid II-Gly5 Lipid II-Gly1->Lipid II-Gly3  Glycines 2 & 3 Lipid II-Gly3->Lipid II-Gly5  Glycines 4 & 5 Transglycosylase Transglycosylase Growing Peptidoglycan Growing Peptidoglycan Lipid II-Gly5->Growing Peptidoglycan incorporated by Transglycosylase->Growing Peptidoglycan Transpeptidase Transpeptidase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan cross-linked by

Caption: Biosynthesis of the this compound bridge in S. aureus.

Experimental Workflow: LC-MS Analysis of Peptidoglycan

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Bacterial_Culture Bacterial Culture PG_Isolation Peptidoglycan Isolation Bacterial_Culture->PG_Isolation Enzymatic_Digestion Enzymatic Digestion (e.g., Mutanolysin) PG_Isolation->Enzymatic_Digestion Reduction_Desalting Reduction & Desalting Enzymatic_Digestion->Reduction_Desalting LC_Separation Liquid Chromatography Separation Reduction_Desalting->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS Fragmentation (MS2) MS_Detection->MSMS_Fragmentation Muropeptide_ID Muropeptide Identification MSMS_Fragmentation->Muropeptide_ID Quantification Relative Quantification Muropeptide_ID->Quantification Structural_Characterization Structural Characterization of This compound Bridges Quantification->Structural_Characterization

Caption: Workflow for peptidoglycan analysis by LC-MS/MS.

Conclusion

The detection and characterization of the this compound bridge in bacterial cell walls are fundamental to advancing our understanding of bacterial physiology and for the development of novel antimicrobial strategies. The methods outlined in this document, particularly the detailed LC-MS/MS protocol, provide a robust framework for researchers to investigate this critical bacterial structure. By combining these powerful analytical techniques with genetic and imaging approaches, the scientific community can continue to unravel the complexities of bacterial cell wall biosynthesis and identify new vulnerabilities to combat antibiotic resistance.

References

Application Notes and Protocols for Pentaglycine Labeling in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglycine labeling, in conjunction with sortase-mediated ligation, offers a robust and site-specific method for attaching fluorescent probes to proteins of interest. This chemoenzymatic technique leverages the transpeptidase activity of sortase A (SrtA), an enzyme from Staphylococcus aureus, to covalently link a protein bearing a C-terminal LPXTG motif to a fluorescent probe functionalized with an N-terminal oligoglycine (specifically, a this compound) tag.[1][2][3] The specificity and mild reaction conditions of this method make it an invaluable tool for a wide range of applications, from fundamental cell biology to the development of targeted therapeutics.[3][4]

This document provides detailed application notes and experimental protocols for the successful implementation of this compound labeling for fluorescence microscopy, targeting researchers, scientists, and professionals in drug development.

Principle of Sortase-Mediated this compound Labeling

The core of this labeling strategy is the sortase A-catalyzed transpeptidation reaction. The process begins with the recognition of the LPXTG motif on the target protein by SrtA. The enzyme then cleaves the peptide bond between the threonine (T) and glycine (G) residues, forming a covalent acyl-enzyme intermediate. This intermediate is subsequently resolved by the nucleophilic attack of the N-terminal amine of the this compound probe, resulting in the formation of a stable amide bond that covalently attaches the fluorescent probe to the target protein.

Several engineered variants of Sortase A have been developed to enhance reaction kinetics and eliminate the requirement for Ca2+, a cofactor for the wild-type enzyme. Pentamutant (5M) and heptamutant (7M) versions of SrtA exhibit significantly increased catalytic efficiency, allowing for faster and more efficient labeling.

Key Applications

  • Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of specific proteins in living or fixed cells with high specificity.

  • Drug Development: Facilitate the generation of antibody-drug conjugates (ADCs) by attaching cytotoxic payloads to antibodies in a site-specific manner, leading to more homogeneous and potent therapeutics.

  • Protein Engineering: Create novel protein architectures, including protein cyclization and the assembly of multi-protein complexes.

  • Biophysical Studies: Attach biophysical probes, such as FRET pairs or spin labels, to study protein conformation and interactions.

Data Presentation: Quantitative Comparison of Sortase A-Mediated Labeling

The efficiency of sortase-mediated ligation is influenced by several factors, including the choice of sortase variant, reaction temperature, incubation time, and the concentration of reactants. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Comparison of Sortase A Variants and Reaction Conditions

Sortase A VariantTarget ProteinProbeConcentration of ComponentsTemperature (°C)TimeLabeling Efficiency (%)Reference
Wild-typeModel PeptideGGG-NH2100 µM Protein, 100 µM Probe, 10 µM SrtARoom Temp6 h~38%
Pentamutant (5M)Purified ProteinOligoglycine Probe50 µM Protein, 250 µM Probe, 2.5 µM SrtA2530 min>90%
Heptamutant (7M)Cell Surface ProteinLPXTGG Probe~1x10^6 cells, 50 µM Probe, 10 µM SrtA445 minHigh
7+ SrtACell Surface ProteinHA-LPETGMouse Spleen Cells, Substrate, SrtAN/AN/A6-fold higher than 5M

Table 2: Optimization of Reaction Parameters for Purified Protein Labeling

Parameter VariedConditionsOutcomeReference
Sortase Concentration 5 µM SrtA found to be optimal for model peptides.Higher concentrations did not significantly improve yield.
Reactant Stoichiometry Increasing the ratio of the non-limiting reactant (probe or protein) to 2:1 or 3:1.Drives the reaction towards completion, achieving >90% ligation.
Incubation Time Reactions can be complete in as little as 15 minutes to a few hours.Optimal time is protein-dependent and should be determined empirically.
Temperature 4°C, 25°C, or 37°C.Lower temperatures (4°C) can be used for sensitive proteins, especially with mutant sortases.
Buffer Composition Tris or HEPES buffer.Avoid phosphate buffers when using Ca2+-dependent sortases.

Experimental Protocols

Protocol 1: Synthesis of a TAMRA-Pentaglycine Probe

This protocol describes the synthesis of a this compound probe labeled with the fluorophore TAMRA (Tetramethylrhodamine).

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • 5(6)-Carboxytetramethylrhodamine (TAMRA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

Procedure:

  • Peptide Synthesis:

    • Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

    • Perform standard Fmoc solid-phase peptide synthesis to assemble the this compound chain (Gly-Gly-Gly-Gly-Gly). This involves iterative cycles of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Coupling of the next Fmoc-Gly-OH using DIC and HOBt as coupling reagents in DMF.

  • TAMRA Conjugation:

    • After the final glycine coupling and subsequent Fmoc deprotection, wash the resin thoroughly with DMF.

    • Dissolve 5(6)-Carboxytetramethylrhodamine, HOBt, and DIC in DMF.

    • Add the activation mixture to the resin and allow it to react overnight in the dark with gentle shaking.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to pellet.

    • Wash the pellet with cold ether and air dry.

    • Dissolve the crude peptide in a minimal amount of DMF/water and purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the TAMRA-pentaglycine probe as a powder.

Protocol 2: Labeling of Purified Proteins for Fluorescence Microscopy

This protocol provides a general procedure for labeling a purified protein containing a C-terminal LPETG motif.

Materials:

  • Purified protein with a C-terminal LPETG tag (e.g., LPETGG)

  • Purified, active Sortase A (pentamutant or heptamutant recommended)

  • Fluorescently labeled this compound probe (e.g., TAMRA-G5)

  • 10x Sortase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 1.5 M NaCl)

  • 1 M CaCl2 (if using a Ca2+-dependent sortase)

  • Size-exclusion chromatography column or dialysis cassette for cleanup

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components to the final concentrations indicated:

      • Target Protein: 10-50 µM

      • This compound Probe: 100-500 µM (5-10 fold molar excess)

      • Sortase A: 1-10 µM

      • 1x Sortase Reaction Buffer

      • 10 mM CaCl2 (if required)

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (4°C, 25°C, or 37°C) for 1-4 hours. The optimal time and temperature should be determined empirically for each protein.

  • Monitoring the Reaction (Optional):

    • Take small aliquots at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h) and stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE. The labeled protein will show a shift in molecular weight and will be fluorescent when visualized with an appropriate imager.

  • Reaction Quenching and Cleanup:

    • Once the reaction is complete, stop it by adding 10 mM EDTA (if Ca2+ was used) or by proceeding directly to purification.

    • Remove excess fluorescent probe and sortase A by size-exclusion chromatography or dialysis.

Protocol 3: Labeling of Cell Surface Proteins for Fluorescence Microscopy

This protocol describes the labeling of a protein expressed on the surface of mammalian cells.

Materials:

  • Mammalian cells expressing the target protein with an extracellular C-terminal LPETG tag.

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Purified, active Heptamutant Sortase A (Ca2+-independent)

  • Fluorescently labeled this compound probe

  • Microscope-compatible culture dishes or coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Transfect cells with a plasmid encoding the target protein with a C-terminal LPETG tag and allow for expression (typically 24-48 hours).

  • Labeling Reaction:

    • Wash the cells twice with warm PBS.

    • Prepare the labeling solution in complete culture medium containing:

      • Heptamutant Sortase A: 10-30 µM

      • Fluorescent this compound Probe: 10-50 µM

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing and Fixation:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted probe and sortase.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and the chosen fluorophore.

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_probe_prep Probe Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Protein_Expression Express Protein with LPETG Tag Reaction_Mix Combine Protein, Probe, and Sortase A Protein_Expression->Reaction_Mix Probe_Synthesis Synthesize Fluorescent This compound Probe Probe_Synthesis->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Purification Purify Labeled Protein Incubation->Purification Microscopy Fluorescence Microscopy Purification->Microscopy

Caption: Experimental workflow for this compound labeling.

signaling_pathway Target_Protein Target Protein-LPETG Acyl_Intermediate Acyl-Enzyme Intermediate (Protein-LPET-SrtA) Target_Protein->Acyl_Intermediate SrtA Cleavage Sortase_A Sortase A Sortase_A->Acyl_Intermediate Labeled_Protein Labeled Protein (Protein-LPETG(5)-Fluorophore) Acyl_Intermediate->Labeled_Protein Nucleophilic Attack Released_Sortase Regenerated Sortase A Acyl_Intermediate->Released_Sortase Pentaglycine_Probe Fluorophore-(G)5 Pentaglycine_Probe->Labeled_Protein Released_Sortase->Sortase_A Catalytic Cycle

Caption: Mechanism of sortase-mediated this compound labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive Sortase AUse a fresh aliquot of a highly active mutant (e.g., 7M).
Inaccessible LPETG tagIntroduce a flexible linker (e.g., (GGGGS)n) between the protein and the tag.
Suboptimal reaction conditionsOptimize temperature, time, and reactant concentrations.
Reversibility of the reactionUse a molar excess of the this compound probe.
Protein Precipitation High protein concentrationReduce the concentration of the target protein.
Incompatible bufferAvoid phosphate buffers with Ca2+-dependent sortases.
High Background Fluorescence Incomplete removal of excess probeEnsure thorough purification after the labeling reaction using size-exclusion chromatography or dialysis. For cell labeling, perform extensive washing.
No Labeling on Live Cells Protein not expressed on the cell surfaceConfirm surface expression by other methods (e.g., immunofluorescence with an antibody against an extracellular epitope).
Steric hindrance of the LPETG tagRedesign the protein construct with a longer, more flexible linker.

Conclusion

This compound labeling via sortase-mediated ligation is a powerful and versatile technique for the site-specific fluorescent labeling of proteins. The detailed protocols and quantitative data provided in these application notes should enable researchers, scientists, and drug development professionals to successfully apply this method to their specific research needs, from basic cellular imaging to the development of novel biotherapeutics. By carefully optimizing reaction conditions and utilizing engineered sortase variants, high labeling efficiencies can be achieved, paving the way for more precise and quantitative biological investigations.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Pentaglycine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of pentaglycine (Gly-Gly-Gly-Gly-Gly) and its derivatives using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols detailed below are intended to be a practical resource for researchers in academia and industry.

Introduction to Solid-Phase this compound Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for the chemical synthesis of peptides.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step.[1]

This compound is a homo-oligomer of glycine, the simplest amino acid. It is notably found as a cross-bridge in the peptidoglycan cell wall of certain bacteria, such as Staphylococcus aureus, making it a molecule of interest in the development of novel antimicrobial agents.[3] Synthetic this compound and its derivatives are valuable tools for studying bacterial cell wall biosynthesis, developing enzyme inhibitors, and creating novel biomaterials.

This document outlines the manual Fmoc-based SPPS of this compound, including protocols for the synthesis of C-terminal acid and amide forms, as well as N-terminal and C-terminal modifications.

Materials and Reagents

For successful this compound synthesis, high-quality reagents and solvents are essential. Ensure all solvents are peptide synthesis grade (low water content and free of amines).

Category Reagent/Material Typical Supplier Notes
Resins Fmoc-Gly-Wang ResinVariousFor C-terminal carboxylic acid.
Rink Amide MBHA ResinVariousFor C-terminal amide.
Amino Acids Fmoc-Gly-OHVarious
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Various
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)VariousRecommended for difficult couplings.
DIC (N,N'-Diisopropylcarbodiimide)Various
HOBt (Hydroxybenzotriazole)VariousOften used with DIC.
Bases DIPEA (N,N-Diisopropylethylamine)Various
PiperidineVariousFor Fmoc deprotection.
Solvents DMF (N,N-Dimethylformamide)VariousPrimary solvent for washing and reactions.
DCM (Dichloromethane)VariousUsed for resin swelling and some washing steps.
Diethyl ether (cold)VariousFor peptide precipitation.
Cleavage Cocktail Trifluoroacetic acid (TFA)Various
Triisopropylsilane (TIS)VariousScavenger.
Water (deionized)-Scavenger.
Analytical Acetonitrile (HPLC grade)VariousFor HPLC analysis.
Formic acid or TFA (for HPLC)VariousMobile phase modifier.

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by final cleavage from the resin and purification.

SPPS_Workflow start Start with Fmoc-Gly-Wang Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Gly-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Deprotection-Wash-Coupling-Wash (3 times for this compound) wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection final_wash Final Wash (DMF, DCM) and Dry final_deprotection->final_wash cleavage Cleave Peptide from Resin (TFA/TIS/H2O) final_wash->cleavage precipitation Precipitate with Cold Diethyl Ether cleavage->precipitation purification Purify by HPLC precipitation->purification analysis Analyze by Mass Spectrometry and HPLC purification->analysis end Lyophilize Pure this compound analysis->end

General workflow for solid-phase synthesis of this compound.
Detailed Protocol for this compound Synthesis (C-terminal Acid)

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place 200 mg of Fmoc-Gly-Wang resin (loading ~0.5 mmol/g) in a fritted syringe or manual peptide synthesis vessel.

    • Swell the resin in 5 mL of DMF for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (repeated for each of the next 4 glycine residues):

    • In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents, ~0.4 mmol, ~119 mg), HBTU (3.9 equivalents, ~0.39 mmol, ~148 mg) in 3 mL of DMF.

    • Add DIPEA (8 equivalents, ~0.8 mmol, ~139 µL) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative). If the test is positive, repeat the coupling step.

    • Repeat the deprotection and coupling cycle for the remaining glycine residues.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum for at least 1 hour.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a 50 mL centrifuge tube, washing the resin with a small amount of fresh TFA.

    • Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Centrifuge at 3000-4000 rpm for 10 minutes. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

    • Purify the peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure fractions.

    • Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

Synthesis of this compound Amide

To synthesize the C-terminal amide, use Rink Amide resin instead of Wang resin. The synthesis protocol is identical to the one described above. The final cleavage from the Rink Amide resin will yield the peptide amide.

Synthesis of this compound Derivatives

N-Terminal Modification (e.g., Acetylation)
  • After the final glycine coupling and subsequent Fmoc deprotection, wash the resin-bound this compound with DMF.

  • Prepare an acetylation solution, for example, a mixture of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Add the acetylation solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF and DCM, then proceed to cleavage as described previously. A highly efficient method using malonic acid as a precursor for in situ ketene formation has also been reported.

C-Terminal Modification

C-terminal modification is more complex and often requires specialized resins or synthetic strategies. A common approach is to use a resin that allows for cleavage under conditions that leave the peptide attached to a linker, which can then be further functionalized in solution. Alternatively, a pre-modified amino acid can be attached to the resin first.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the solid-phase synthesis of short peptides like this compound. Actual yields may vary depending on the efficiency of each coupling step and purification losses.

Table 1: Typical Synthesis Parameters (0.1 mmol scale)

ParameterValue
ResinFmoc-Gly-Wang or Rink Amide
Resin Loading0.4 - 0.7 mmol/g
Amount of Resin~150-250 mg
Fmoc-Amino Acid4 equivalents per coupling
Coupling Reagent (HBTU)3.9 equivalents per coupling
Base (DIPEA)8 equivalents per coupling
Deprotection Reagent20% Piperidine in DMF
Coupling Time1 - 2 hours
Deprotection Time5 min + 15 min
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time2 - 3 hours

Table 2: Expected Yield and Purity

MetricExpected RangeNotes
Crude Yield70-95%Based on the initial resin loading.
Purity of Crude Product60-85%Dependent on coupling efficiency. Glycine repeats can be prone to deletion mutants.
Final Yield (after HPLC)25-50%Purification losses can be significant.
Final Purity>95%As determined by analytical HPLC.

Applications and Biological Context

This compound is a crucial component of the peptidoglycan of S. aureus, where it forms the interpeptide bridge that cross-links the glycan strands, providing structural integrity to the cell wall. The synthesis of this bridge is a key target for antibiotics.

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key steps in the formation of the this compound bridge in S. aureus peptidoglycan synthesis. Synthetic this compound derivatives can be used as probes or inhibitors in studies of the enzymes involved in this pathway, such as the Fem transpeptidases.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG FemX FemX Lipid_II->FemX Gly_tRNA Glycyl-tRNA Gly_tRNA->FemX Gly1 FemA FemA Gly_tRNA->FemA Gly2, Gly3 FemB FemB Gly_tRNA->FemB Gly4, Gly5 FemX->FemA Lipid II-Gly1 FemA->FemB Lipid II-(Gly)3 Flippase Flippase FemB->Flippase Lipid II-(Gly)5 Lipid_II_Gly5 Lipid II-(Gly)5 Flippase->Lipid_II_Gly5 PBP Penicillin-Binding Proteins (PBPs) Lipid_II_Gly5->PBP Transglycosylation & Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG

Simplified pathway of this compound bridge formation in S. aureus.
Experimental Workflow: Studying Transpeptidase Activity

Synthetic this compound derivatives, such as those with a fluorescent label, can be used in enzymatic assays to study the activity of transpeptidases (Penicillin-Binding Proteins or PBPs).

Enzyme_Assay_Workflow start Synthesize Fluorescently-Labeled This compound Derivative (e.g., Dansyl-Gly5) purify_peptide Purify and Characterize (HPLC, Mass Spec) start->purify_peptide setup_assay Set up Enzymatic Reaction: Enzyme + Labeled Peptide + Substrate purify_peptide->setup_assay prepare_enzyme Purify Transpeptidase Enzyme (e.g., PBP4 from S. aureus) prepare_enzyme->setup_assay incubate Incubate at Optimal Temperature and Time setup_assay->incubate stop_reaction Quench Reaction incubate->stop_reaction analysis Analyze Products by HPLC or Gel Electrophoresis stop_reaction->analysis quantify Quantify Fluorescent Product to Determine Enzyme Activity analysis->quantify end Data Analysis and Interpretation quantify->end

Workflow for an enzymatic assay using a synthetic this compound derivative.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; aggregation of peptide chains.Double couple (repeat the coupling step); use a more powerful coupling reagent like HATU; sonicate during coupling.
Low Crude Yield Inefficient coupling; premature cleavage from resin.Ensure all reagents are fresh and anhydrous; check resin stability to deprotection conditions.
Difficult Purification Presence of deletion sequences (n-1, n-2, etc.).Optimize coupling times and reagent excess to ensure near-quantitative reactions at each step.
Peptide Insoluble After Cleavage Hydrophobic nature of the protected peptide.Lyophilize from a solution containing acetic acid or a small amount of organic solvent.

Conclusion

The solid-phase synthesis of this compound and its derivatives is a robust and accessible process for most laboratories equipped for peptide synthesis. By following the detailed protocols and considering the quantitative aspects outlined in these application notes, researchers can successfully produce these valuable molecules for a variety of applications in drug discovery, biochemistry, and materials science. Careful optimization of coupling and purification steps will ensure high-purity products for reliable experimental outcomes.

References

Application Notes and Protocols for Studying Bacterial Cell Wall Dynamics Using Pentaglycine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the unique pentaglycine cross-linking of Staphylococcus aureus peptidoglycan as a target for studying bacterial cell wall dynamics and for the development of novel antimicrobial agents. The protocols outlined below detail methods for fluorescently labeling the cell wall and for quantifying the effects of inhibiting this compound bridge formation.

Application Note 1: The this compound Bridge as a Key Target in Staphylococcus aureus

The peptidoglycan (PG) cell wall is a vital structure for most bacteria, providing mechanical strength and counteracting internal turgor pressure.[1][2][3] In the Gram-positive pathogen Staphylococcus aureus, the PG is extensively cross-linked by a characteristic this compound bridge, which connects the ε-amino group of L-lysine of one peptide stem to the D-alanine of an adjacent stem.[4] This this compound bridge is synthesized by a family of non-ribosomal peptidyltransferases known as Fem proteins.[1]

The synthesis of the this compound bridge occurs in a stepwise manner:

  • FemX adds the first glycine residue to the lipid II precursor.

  • FemA adds the second and third glycine residues.

  • FemB adds the fourth and fifth glycine residues.

Crucially, the this compound bridge is essential for the viability of S. aureus. Depletion of the FemA/B proteins has been shown to be lethal, leading to the formation of pseudomulticellular clusters that eventually lyse. This essentiality makes the FemXAB pathway an attractive target for the development of new antibiotics specifically aimed at S. aureus.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the inhibition of this compound bridge formation in S. aureus.

Table 1: Effect of FemA/B Depletion on S. aureus Growth

ConditionGrowth ObservationReference
S. aureus MW2 (Wild-type)Normal growth
MW2-iFemAB with 500 µM IPTG (FemA/B induced)Growth similar to wild-type
MW2-iFemAB with 50 µM IPTG (Reduced FemA/B)Reduced growth rate
MW2-iFemAB with 0 µM IPTG (FemA/B depleted)No growth detected

Table 2: Peptidoglycan Composition Analysis in FemA/B Depleted S. aureus

Muropeptide SpeciesRelative Abundance in FemA/B Induced Cells (%)Relative Abundance in FemA/B Depleted Cells (%)Reference
Monomer with this compoundHighLow
Monomer with single glycineLowHigh (Accumulation)
Cross-linked dimers and oligomersHighDrastically reduced

Table 3: Cross-linking Efficiency in S. aureus Fem Mutants

StrainBridge StructureCross-linking Efficiency (%)Reference
Wild-type S. aureusThis compound~85
femA mutantMonoglycine~62

Experimental Protocols

Protocol 1: Fluorescent Labeling of S. aureus Cell Wall via Metabolic Incorporation of Fluorescent D-Amino Acids (FDAAs)

This protocol describes a method to visualize active sites of peptidoglycan synthesis in S. aureus using fluorescent D-amino acids (FDAAs). FDAAs are incorporated into the peptidoglycan by penicillin-binding proteins (PBPs) and other cell wall-modifying enzymes.

Materials:

  • Staphylococcus aureus culture (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent D-amino acid (FDAA), e.g., HADA (3-(7-Hydroxycoumarin-3-carboxamido)-D-alanine) or TADA (Tetramethylrhodamine-D-alanine)

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-exponential phase (OD600 ≈ 0.5).

  • FDAA Labeling:

    • Add the FDAA to the bacterial culture to a final concentration of 0.5-2 mM.

    • Incubate for a short period (e.g., 5-30 minutes) at 37°C with shaking. The incubation time can be varied to study different stages of cell wall synthesis.

  • Washing:

    • Harvest 1 mL of the labeled culture by centrifugation at 5,000 x g for 3 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the washing step twice to remove unincorporated FDAA.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS (e.g., 50 µL).

    • Spot 2 µL of the cell suspension onto a microscope slide with an agarose pad (1% agarose in PBS).

    • Visualize the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen FDAA.

Protocol 2: Bioorthogonal Labeling of S. aureus Peptidoglycan using Click Chemistry

This protocol utilizes the metabolic incorporation of an azide-modified D-amino acid (e.g., D-azido-alanine) into the peptidoglycan, followed by a "click" reaction with a fluorescently tagged alkyne probe. This two-step labeling approach offers high specificity.

Materials:

  • Staphylococcus aureus culture

  • TSB

  • D-azido-alanine

  • Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

  • PBS, pH 7.4

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling with Azide-Modified Amino Acid:

    • Grow S. aureus to mid-exponential phase as described in Protocol 1.

    • Add D-azido-alanine to the culture to a final concentration of 1-5 mM.

    • Incubate for 1-2 hours at 37°C with shaking.

  • Washing:

    • Harvest and wash the cells three times with PBS as described in Protocol 1 to remove unincorporated D-azido-alanine.

  • Click Chemistry Reaction:

    • Resuspend the washed cell pellet in 500 µL of PBS.

    • Add the alkyne-fluorophore conjugate to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Final Washing and Microscopy:

    • Wash the cells three times with PBS to remove the unreacted alkyne-fluorophore.

    • Resuspend the final pellet and prepare for microscopy as described in Protocol 1.

Protocol 3: Isolation and Analysis of S. aureus Peptidoglycan

This protocol provides a general workflow for the isolation of S. aureus sacculi and subsequent analysis of muropeptide composition by HPLC.

Materials:

  • S. aureus culture

  • Boiling 4% sodium dodecyl sulfate (SDS) solution

  • Pronase E

  • Muramidase

  • Sodium phosphate buffer

  • Sodium borohydride

  • Orthophosphoric acid

  • HPLC system with a C18 column

Procedure:

  • Cell Lysis and Sacculi Isolation:

    • Harvest a large volume of S. aureus culture (e.g., 1 liter) by centrifugation.

    • Resuspend the pellet in PBS and add to an equal volume of boiling 4% SDS.

    • Boil for 30 minutes to lyse the cells.

    • Repeatedly wash the insoluble sacculi with sterile water by centrifugation until the SDS is completely removed.

  • Enzymatic Digestion:

    • Treat the purified sacculi with Pronase E to digest any remaining proteins.

    • Inactivate the Pronase E by boiling.

    • Digest the peptidoglycan with muramidase to generate soluble muropeptides.

  • Muropeptide Reduction and Separation:

    • Reduce the muropeptides with sodium borohydride.

    • Stop the reaction by adjusting the pH with orthophosphoric acid.

    • Analyze the muropeptide composition by reverse-phase HPLC.

Visualizations

Pentaglycine_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG FemX FemX Lipid_II->FemX Lipid_II_Gly1 Lipid II-Gly1 FemX->Lipid_II_Gly1 FemA FemA Lipid_II_Gly3 Lipid II-Gly3 FemA->Lipid_II_Gly3 + 2 Glycines FemB FemB Lipid_II_Gly5 Lipid II-Gly5 FemB->Lipid_II_Gly5 + 2 Glycines Lipid_II_Gly1->FemA Lipid_II_Gly3->FemB Mature_PG Mature Peptidoglycan Lipid_II_Gly5->Mature_PG Transglycosylation & Transpeptidation (PBPs)

Caption: this compound bridge synthesis pathway in S. aureus.

Labeling_Workflow cluster_protocol1 Protocol 1: FDAA Labeling cluster_protocol2 Protocol 2: Click Chemistry Labeling Start1 S. aureus Culture Label1 Incubate with FDAA Start1->Label1 Wash1 Wash Cells Label1->Wash1 Image1 Fluorescence Microscopy Wash1->Image1 Start2 S. aureus Culture Label2 Incubate with Azide-D-Ala Start2->Label2 Wash2 Wash Cells Label2->Wash2 Click Click Reaction with Alkyne-Fluorophore Wash2->Click Wash3 Wash Cells Click->Wash3 Image2 Fluorescence Microscopy Wash3->Image2

Caption: Experimental workflows for fluorescent labeling.

Inhibition_Logic Inhibitor FemA/B Inhibitor FemAB FemA/B Enzymes Inhibitor->FemAB Inhibits Pentaglycine_Synthesis This compound Synthesis FemAB->Pentaglycine_Synthesis Catalyzes PG_Crosslinking Peptidoglycan Cross-linking Pentaglycine_Synthesis->PG_Crosslinking Enables Cell_Wall_Integrity Cell Wall Integrity PG_Crosslinking->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Prevents

Caption: Logical pathway of FemA/B inhibition.

References

Application Notes and Protocols for Pentaglycine Identification via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglycine bridges are a hallmark of the peptidoglycan cell wall in many Gram-positive bacteria, most notably in Staphylococcus aureus. These bridges play a crucial role in maintaining the structural integrity of the cell wall by cross-linking adjacent peptide stems. The enzymes responsible for the synthesis of this this compound bridge, FemX, FemA, and FemB, are attractive targets for the development of new antimicrobial agents.[1] Consequently, the accurate identification and quantification of this compound-containing muropeptides are essential for studying bacterial cell wall biosynthesis, understanding mechanisms of antibiotic resistance, and for the development of novel therapeutics.

Mass spectrometry has emerged as a powerful and indispensable tool for the detailed structural analysis of bacterial peptidoglycans.[2][3] Methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provide the sensitivity and specificity required to identify and characterize the complex mixture of muropeptides released after enzymatic digestion of the cell wall.[2][4]

These application notes provide detailed protocols for the identification of this compound in bacterial peptidoglycan using both LC-MS/MS and MALDI-TOF mass spectrometry.

Peptidoglycan Biosynthesis Pathway in Staphylococcus aureus

The synthesis of the this compound bridge is an integral part of the peptidoglycan biosynthesis pathway in S. aureus. This process begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide, which is then attached to the lipid carrier undecaprenyl phosphate at the cytoplasmic membrane. The subsequent addition of N-acetylglucosamine (GlcNAc) forms Lipid II. The this compound bridge is then synthesized by the sequential addition of five glycine residues from glycyl-tRNA, a process catalyzed by the Fem family of enzymes. FemX adds the first glycine, FemA adds the second and third, and FemB completes the bridge by adding the fourth and fifth glycine residues. The completed Lipid II-pentaglycine precursor is then translocated across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer by penicillin-binding proteins (PBPs).

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_fem This compound Bridge Formation cluster_periplasm Periplasm UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_Gly1 Lipid II-Gly1 Lipid_II->Lipid_II_Gly1 FemX Glycyl_tRNA Glycyl-tRNA Glycyl_tRNA->Lipid_II_Gly1 Lipid_II_Gly3 Lipid II-Gly3 Glycyl_tRNA->Lipid_II_Gly3 Lipid_II_Gly5 Lipid II-Gly5 Glycyl_tRNA->Lipid_II_Gly5 Lipid_II_Gly1->Lipid_II_Gly3 FemA Lipid_II_Gly3->Lipid_II_Gly5 FemB Growing_Peptidoglycan Growing Peptidoglycan Lipid_II_Gly5->Growing_Peptidoglycan Transglycosylation & Transpeptidation (PBPs)

Caption: Peptidoglycan biosynthesis pathway in S. aureus.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound-Containing Muropeptides

This protocol outlines the steps for the isolation of peptidoglycan, its enzymatic digestion into muropeptides, and subsequent analysis by LC-MS/MS.

1. Bacterial Growth and Peptidoglycan Isolation

1.1. Culture Staphylococcus aureus in Tryptic Soy Broth (TSB) to the mid-exponential growth phase.

1.2. Harvest the cells by centrifugation at 4°C.

1.3. Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and wash twice.

1.4. Resuspend the cells in a boiling solution of 4% sodium dodecyl sulfate (SDS) and incubate at 100°C for 30 minutes to lyse the cells and remove non-covalently bound proteins and teichoic acids.

1.5. Pellet the crude peptidoglycan by ultracentrifugation and wash repeatedly with sterile water to remove all traces of SDS.

1.6. Treat the peptidoglycan with DNase and RNase to remove contaminating nucleic acids, followed by treatment with trypsin to digest any remaining proteins.

1.7. Perform a final wash with sterile water and lyophilize the purified peptidoglycan.

2. Enzymatic Digestion of Peptidoglycan

2.1. Resuspend the lyophilized peptidoglycan in a suitable buffer (e.g., 20 mM ammonium acetate, pH 6.0).

2.2. Add a muramidase, such as mutanolysin or cellosyl, to digest the glycan backbone of the peptidoglycan into muropeptides.

2.3. Incubate the mixture overnight at 37°C with gentle shaking.

2.4. Stop the reaction by boiling for 5 minutes.

2.5. Centrifuge to pellet any insoluble material and collect the supernatant containing the soluble muropeptides.

3. LC-MS/MS Analysis

3.1. Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 0% to 40% B over 60 minutes.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 5 µL.

3.2. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Mass Analyzer: Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap.
  • Scan Range: m/z 100-2000.
  • Data-Dependent Acquisition: Select the top 5-10 most intense precursor ions for fragmentation by collision-induced dissociation (CID).
  • Collision Energy: Use a stepped collision energy to ensure efficient fragmentation of a wide range of muropeptides.

4. Data Analysis

4.1. Process the raw data using software capable of identifying muropeptides, such as PGFinder.

4.2. Identify this compound-containing muropeptides by their characteristic mass and fragmentation patterns. The mass of a glycine residue is 57.02 Da.

4.3. Perform manual validation of the MS/MS spectra to confirm the presence of the this compound chain through the identification of b and y fragment ions.

Protocol 2: MALDI-TOF MS for Rapid Screening of this compound

MALDI-TOF MS can be used for rapid, high-throughput screening of bacterial colonies for the presence of characteristic peptidoglycan fragments.

1. Sample Preparation (Direct Smear Method)

1.1. Pick a single bacterial colony from an agar plate using a sterile toothpick or loop.

1.2. Smear a thin layer of the colony directly onto a spot on the MALDI target plate.

1.3. Allow the spot to air dry completely.

1.4. Overlay the spot with 1 µL of a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile, 2.5% trifluoroacetic acid).

1.5. Let the matrix co-crystallize with the sample at room temperature.

2. MALDI-TOF MS Analysis

2.1. Instrument: MALDI-TOF Mass Spectrometer.

2.2. Ionization Mode: Positive ion reflectron mode.

2.3. Laser: Nitrogen laser (337 nm).

2.4. Mass Range: m/z 500-5000.

2.5. Data Acquisition: Acquire spectra from multiple laser shots across the spot to obtain a representative spectrum.

3. Data Analysis

3.1. Analyze the resulting mass spectrum for peaks corresponding to the expected masses of this compound-containing muropeptides.

3.2. Compare the obtained spectra to a database of known bacterial profiles for identification.

Experimental Workflow and Data Interpretation

The overall workflow for the identification of this compound involves several key stages, from sample preparation to data analysis and interpretation.

Experimental_Workflow Start Bacterial Culture (S. aureus) PG_Isolation Peptidoglycan Isolation Start->PG_Isolation Digestion Enzymatic Digestion (e.g., Mutanolysin) PG_Isolation->Digestion LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS_Analysis MS Analysis (MS1 Scan) LC_Separation->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Analysis->MSMS_Fragmentation Data_Processing Data Processing and Muropeptide Identification MSMS_Fragmentation->Data_Processing Fragmentation_Analysis Fragmentation Pattern Analysis (b and y ions) Data_Processing->Fragmentation_Analysis Pentaglycine_Confirmation This compound Identification Fragmentation_Analysis->Pentaglycine_Confirmation

Caption: Experimental workflow for this compound identification.

Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) is crucial for the definitive identification of the this compound bridge. Collision-induced dissociation (CID) of a muropeptide containing a this compound chain will produce a series of characteristic fragment ions, known as b and y ions. The mass difference between consecutive b ions or y ions in the this compound portion of the peptide will correspond to the mass of a glycine residue (57.02 Da).

Pentaglycine_Fragmentation cluster_peptide Muropeptide Stem with this compound Bridge cluster_b_ions b-ions cluster_y_ions y-ions Stem ...-L-Lys- Gly1 Gly1 Gly2 Gly2 b1 b1 Gly1->b1 +57.02 Da Gly3 Gly3 b2 b2 Gly2->b2 +57.02 Da y4 y4 Gly2->y4 +57.02 Da Gly4 Gly4 b3 b3 Gly3->b3 +57.02 Da y3 y3 Gly3->y3 +57.02 Da Gly5 Gly5 b4 b4 Gly4->b4 +57.02 Da y2 y2 Gly4->y2 +57.02 Da y1 y1 Gly5->y1 +57.02 Da

References

Application Notes and Protocols: Pentaglycine in Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, presents a significant global health challenge. The bacterial cell wall, a unique and essential structure, remains a prime target for novel antibiotic development. A key component of the S. aureus cell wall is the pentaglycine interpeptide bridge within the peptidoglycan (PG) layer. This structure is critical for the high degree of cross-linking that provides structural integrity to the cell wall, enabling the bacterium to withstand internal turgor pressure.[1][2] The biosynthesis of this this compound bridge is mediated by a series of dedicated enzymes known as the Fem factors (FemX, FemA, and FemB), which are not present in mammals, making them attractive targets for the development of new antibacterial agents.[2][3][4]

These application notes provide an overview of the role of this compound in S. aureus and detail protocols for targeting its synthesis in antibiotic research. This includes methods for assaying the activity of Fem enzymes, screening for their inhibitors, and evaluating the antibacterial efficacy of potential drug candidates.

I. The this compound Biosynthesis Pathway: A Target for Novel Antibiotics

The formation of the this compound bridge is a late-stage, membrane-associated step in peptidoglycan synthesis. It occurs on the lipid II precursor molecule, which is the monomeric building block of the peptidoglycan. The synthesis is a sequential process catalyzed by three key enzymes:

  • FemX (FmhB): Adds the first glycine residue to the ε-amino group of the L-lysine in the stem peptide of Lipid II. The deletion of femX is lethal in S. aureus, highlighting its essential role.

  • FemA: Adds the second and third glycine residues.

  • FemB: Adds the fourth and fifth glycine residues, completing the this compound bridge.

These enzymes utilize glycyl-tRNA as the glycine donor. The completed Lipid II-Gly5 precursor is then translocated across the cell membrane and incorporated into the growing peptidoglycan layer by penicillin-binding proteins (PBPs). The inhibition of any of the Fem enzymes leads to the formation of aberrant, shorter cross-bridges, which weakens the cell wall and can be lethal to the bacterium or increase its susceptibility to other antibiotics like β-lactams.

Signaling Pathway Diagram

Pentaglycine_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pp->MraY + Undecaprenyl-P Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG + UDP-GlcNAc Lipid_II Lipid II MurG->Lipid_II FemX FemX Lipid_II->FemX Glycyl_tRNA Glycyl-tRNA Glycyl_tRNA->FemX FemA FemA Glycyl_tRNA->FemA FemB FemB Glycyl_tRNA->FemB FemX->FemA Lipid II-Gly1 FemA->FemB Lipid II-Gly3 Flippase Flippase FemB->Flippase Lipid II-Gly5 Lipid_II_Gly5_ext Lipid II-Gly5 Flippase->Lipid_II_Gly5_ext PBP PBPs Lipid_II_Gly5_ext->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG

Caption: Biosynthesis of the this compound bridge in S. aureus.

II. Experimental Protocols

Protocol 1: In Vitro Assay for FemX, FemA, and FemB Activity

This protocol describes an in vitro assay to measure the activity of the Fem enzymes by monitoring the incorporation of radiolabeled glycine into Lipid II precursors. This method is adapted from procedures for the in vitro assembly of the this compound interpeptide bridge.

Materials:

  • Purified, His-tagged FemX, FemA, and FemB enzymes

  • Purified Lipid II substrate (can be synthesized or isolated)

  • Staphylococcal tRNA pool

  • His-tagged Glycyl-tRNA synthetase

  • [¹⁴C]-Glycine

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

  • TLC plates (Silica gel 60)

  • Scintillation counter and fluid

Procedure:

  • Charging of tRNA:

    • In a microfuge tube, combine Staphylococcal tRNA, [¹⁴C]-Glycine, ATP, MgCl₂, and Glycyl-tRNA synthetase in Tris-HCl buffer.

    • Incubate at 37°C for 30 minutes to generate [¹⁴C]Glycyl-tRNA.

  • Fem Enzyme Reaction:

    • In separate reaction tubes for each Fem enzyme (and a control without enzyme), add Tris-HCl buffer, MgCl₂, KCl, and the Lipid II substrate.

    • To test FemX, add purified FemX and the [¹⁴C]Glycyl-tRNA mixture.

    • To test FemA, use Lipid II-Gly1 as the substrate (product of the FemX reaction) and add purified FemA and the [¹⁴C]Glycyl-tRNA mixture.

    • To test FemB, use Lipid II-Gly3 as the substrate (product of the FemA reaction) and add purified FemB and the [¹⁴C]Glycyl-tRNA mixture.

    • Incubate the reactions at 30°C for 1 hour.

  • Extraction and Analysis:

    • Stop the reaction by adding butanol/pyridine acetate (2:1, v/v).

    • Vortex and centrifuge to separate the phases. The lipid-linked products will be in the butanol phase.

    • Spot the butanol phase onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water/acetic acid).

    • Visualize the radiolabeled products by autoradiography or a phosphorimager.

    • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

Expected Results:

An increase in radioactivity in the spots corresponding to Lipid II-Gly1, Lipid II-Gly3, and Lipid II-Gly5 in the presence of FemX, FemA, and FemB, respectively, compared to the no-enzyme control, indicates enzyme activity.

Protocol 2: High-Throughput Screening (HTS) for Inhibitors of this compound Synthesis

This protocol outlines a whole-cell-based screening assay to identify compounds that inhibit the late stages of peptidoglycan synthesis, including the formation of the this compound bridge. This method is adapted from a screening system that monitors the induction of a β-lactamase reporter gene.

Materials:

  • E. coli envA- strain carrying a plasmid with a β-lactamase gene under the control of a cell wall stress-inducible promoter.

  • Compound library for screening.

  • 96-well microtiter plates.

  • Growth medium (e.g., LB broth).

  • A chromogenic β-lactamase substrate (e.g., nitrocefin).

  • Spectrophotometer (plate reader).

Procedure:

  • Culture Preparation: Grow the E. coli reporter strain overnight in LB broth with appropriate selection antibiotics.

  • Assay Setup:

    • Dilute the overnight culture into fresh medium.

    • In a 96-well plate, dispense the diluted bacterial culture into each well.

    • Add the test compounds from the library to the wells (typically at a final concentration of 10-50 µg/mL). Include positive controls (e.g., a known cell wall synthesis inhibitor like vancomycin) and negative controls (e.g., DMSO).

    • Incubate the plates at 37°C for a few hours to allow for cell growth and induction of the reporter gene.

  • Detection of Inhibition:

    • Add the chromogenic β-lactamase substrate (nitrocefin) to each well.

    • Monitor the color change (from yellow to red) over time using a plate reader at the appropriate wavelength (e.g., 486 nm).

  • Data Analysis:

    • Calculate the rate of color change for each well.

    • Compounds that cause a significant increase in β-lactamase activity compared to the negative control are considered potential inhibitors of cell wall synthesis.

Follow-up:

Positive hits from this primary screen should be further validated using the in vitro Fem enzyme assay (Protocol 1) to confirm their specific activity against the this compound synthesis pathway.

HTS Workflow Diagram

HTS_Workflow cluster_screening Primary High-Throughput Screen cluster_validation Secondary Validation Compound_Library Compound Library Incubation Incubate with Reporter Strain Compound_Library->Incubation Reporter_Strain E. coli Reporter Strain (envA-, pBla) Reporter_Strain->Incubation Nitrocefin_Addition Add Nitrocefin Incubation->Nitrocefin_Addition Colorimetric_Reading Read Absorbance (486 nm) Nitrocefin_Addition->Colorimetric_Reading Hit_Identification Identify Hits (Increased β-lactamase activity) Colorimetric_Reading->Hit_Identification In_Vitro_Assay In Vitro Fem Enzyme Assay (Protocol 1) Hit_Identification->In_Vitro_Assay IC50_Determination Determine IC50 In_Vitro_Assay->IC50_Determination MIC_Assay MIC Assay (Protocol 3) IC50_Determination->MIC_Assay Lead_Compound Lead Compound MIC_Assay->Lead_Compound

Caption: Workflow for screening and validation of this compound synthesis inhibitors.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of a test compound against S. aureus, in accordance with CLSI and EUCAST guidelines.

Materials:

  • S. aureus strain (e.g., ATCC 29213 or a clinical isolate).

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Test compound stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation:

    • From an overnight culture of S. aureus on an agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Typically, this is done across 10 wells, leaving one well for a positive control (no compound) and one for a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 4: Quantitative Analysis of Peptidoglycan Composition

This protocol provides a method for analyzing the muropeptide composition of S. aureus cell walls treated with a test compound, using LC-MS. This allows for the direct observation of changes in peptidoglycan cross-linking.

Materials:

  • S. aureus culture.

  • Test compound.

  • Trichloroacetic acid (TCA).

  • Mutanolysin.

  • Sodium borohydride.

  • HPLC system coupled to a mass spectrometer (LC-MS).

Procedure:

  • Cell Wall Isolation:

    • Grow S. aureus to mid-exponential phase and treat with the test compound at a sub-inhibitory concentration.

    • Harvest the cells, wash them, and boil in TCA to remove teichoic acids.

    • Wash the insoluble peptidoglycan pellet extensively with water.

  • Enzymatic Digestion:

    • Resuspend the purified peptidoglycan in buffer and digest with mutanolysin overnight to break the glycan strands into muropeptide fragments.

  • Reduction and Sample Preparation:

    • Reduce the MurNAc residues at the reducing end of the muropeptides with sodium borohydride.

    • Adjust the pH and remove salts.

  • LC-MS Analysis:

    • Separate the muropeptide fragments by reverse-phase HPLC.

    • Analyze the eluting peaks by mass spectrometry to identify and quantify the different muropeptide species (monomers, dimers, trimers, etc., with varying numbers of glycine residues).

Expected Results:

Treatment with an inhibitor of this compound synthesis would be expected to result in an increase in muropeptides with incomplete or absent glycine bridges and a decrease in highly cross-linked muropeptide species compared to untreated controls.

III. Data Presentation

Quantitative data from the above protocols should be summarized for clear interpretation and comparison.

Table 1: Inhibitory Activity of Test Compounds against Fem Enzymes
CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
LumacaftorFemX~65Moderate
Compound XFemAValuee.g., Competitive
Compound YFemBValuee.g., Non-competitive

Data for Lumacaftor from reference.

Table 2: Antibacterial Activity of Test Compounds against S. aureus
CompoundS. aureus StrainMIC (µg/mL)
LumacaftorNCTC 8325128
LumacaftorMTCC 3160128
Compound XATCC 29213Value
VancomycinATCC 292131-2

Data for Lumacaftor from reference.

IV. Conclusion

The enzymes of the this compound biosynthesis pathway, particularly FemX, FemA, and FemB, represent promising and underexploited targets for the development of new antibiotics against S. aureus. The protocols and workflows detailed in these application notes provide a framework for researchers to identify and characterize novel inhibitors of this essential pathway. By disrupting the formation of the this compound bridge, it is possible to compromise the structural integrity of the bacterial cell wall, leading to a potent antibacterial effect and potentially resensitizing resistant strains to existing therapies. Further research in this area is crucial for expanding our arsenal against multidrug-resistant pathogens.

References

Application Notes and Protocols: Creating femA/femB Mutants to Study Pentaglycine Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentaglycine interpeptide bridge of the Staphylococcus aureus cell wall is a critical structure for maintaining cell integrity and is a key factor in antibiotic resistance. The biosynthesis of this bridge is mediated by the Fem family of proteins, with FemA and FemB playing pivotal roles in the sequential addition of glycine residues. This document provides detailed protocols for the creation and characterization of femA and femB mutants in S. aureus. The methodologies outlined herein are essential for researchers studying the function of the this compound bridge, investigating mechanisms of antibiotic resistance, and developing novel antimicrobial agents targeting cell wall biosynthesis.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. Its remarkable ability to develop antibiotic resistance, particularly to beta-lactams like methicillin, poses a significant global health threat. The bacterial cell wall, a unique and essential structure, is a primary target for many antibiotics. In S. aureus, the peptidoglycan (PG) layer is characterized by highly cross-linked this compound bridges that provide structural rigidity and resistance to osmotic stress.[1][2]

The formation of this this compound bridge is a multi-step enzymatic process. Following the addition of the first glycine residue by FemX, the FemA and FemB proteins sequentially add the subsequent glycine moieties. Specifically, FemA is responsible for the addition of the second and third glycine residues, while FemB adds the fourth and fifth.[3][4][5] The femA and femB genes are co-transcribed as an operon.

Disruption of femA or femB leads to the formation of truncated glycine bridges, resulting in a range of phenotypic changes. These include increased susceptibility to beta-lactam antibiotics, altered cell morphology, and in some cases, impaired growth. The creation of femA/femB mutants is therefore a powerful tool to elucidate the precise role of the this compound bridge in cell wall architecture, antibiotic resistance, and overall bacterial physiology. These mutants serve as invaluable tools for screening and characterizing new antimicrobial compounds that may target the Fem pathway.

Signaling Pathways and Experimental Workflow

This compound Bridge Biosynthesis Pathway

The formation of the this compound bridge is an essential part of the peptidoglycan synthesis pathway in S. aureus. The following diagram illustrates the sequential addition of glycine residues by the Fem proteins.

Fig 1. this compound bridge biosynthesis pathway in S. aureus.
Experimental Workflow for Mutant Generation and Analysis

The overall process for creating and analyzing femA/femB mutants is depicted in the workflow diagram below. This process begins with the construction of a deletion vector, followed by transformation into S. aureus, selection of mutants, and subsequent phenotypic and biochemical characterization.

Experimental_Workflow cluster_construction Mutant Construction cluster_transformation S. aureus Transformation & Selection cluster_verification Mutant Verification cluster_analysis Phenotypic & Biochemical Analysis A 1. Design Deletion Construct (Upstream/Downstream Homology Arms) B 2. Clone into Temperature- Sensitive Shuttle Vector (e.g., pIMAY-Z) A->B C 3. Transform into E. coli for Plasmid Propagation B->C D 4. Isolate Plasmid and Electroporate into S. aureus C->D E 5. Select for Single Crossover Integrants at Non-Permissive Temp. D->E F 6. Induce Second Crossover (Plasmid Excision) at Permissive Temp. E->F G 7. Screen for Allelic Replacement (Loss of Vector Marker) F->G H 8. PCR and Sanger Sequencing of femA/femB Locus G->H K 11. Antibiotic Susceptibility Testing (MIC Determination) G->K L 12. Growth Curve Analysis G->L M 13. Electron Microscopy (Cell Morphology) G->M I 9. (Optional) Whole Genome Sequencing H->I J 10. Peptidoglycan Composition Analysis (UPLC-MS) H->J

Fig 2. Experimental workflow for generation and analysis of femA/femB mutants.

Experimental Protocols

Protocol 1: Construction of femA or femB Deletion Mutants by Allelic Exchange

This protocol is adapted from a streamlined allelic exchange method and utilizes a temperature-sensitive shuttle vector.

Materials:

  • S. aureus strain of interest (e.g., Newman, USA300)

  • E. coli cloning strain (e.g., IM08B)

  • Temperature-sensitive shuttle vector (e.g., pIMAY-Z)

  • Restriction enzymes, T4 DNA ligase, or Gibson Assembly/SLiCE cloning mix

  • Primers for amplifying homology arms and for verification (see Table 1)

  • High-fidelity DNA polymerase

  • Lysostaphin, RNase A

  • DNA purification kits (plasmid and genomic)

  • Electroporator and cuvettes

  • Media: Luria-Bertani (LB), Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI), agar plates

  • Antibiotics: Chloramphenicol, Anhydrotetracycline (ATc)

  • Glass beads (optional, for plating)

Procedure:

  • Construct the Deletion Vector:

    • Design primers to amplify ~1 kb regions upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the target gene (femA or femB).

    • Amplify the UHA and DHA from S. aureus genomic DNA using a high-fidelity polymerase.

    • Clone the UHA and DHA fragments into the shuttle vector pIMAY-Z in the correct orientation. This can be done using traditional restriction-ligation cloning or seamless cloning methods like Gibson Assembly or SLiCE.

    • Transform the ligation/assembly product into a suitable E. coli cloning strain.

    • Select for transformants on LB agar containing chloramphenicol.

    • Verify the correct construct by colony PCR and Sanger sequencing.

  • Transform S. aureus :

    • Prepare electrocompetent S. aureus cells. Grow cells in TSB to an OD600 of ~0.5, then wash repeatedly with ice-cold, sterile 10% glycerol.

    • Isolate the pIMAY-Z deletion construct from the E. coli strain. It is recommended to passage the plasmid through a restriction-negative S. aureus strain like RN4220 first to ensure proper modification.

    • Electroporate the purified plasmid into the target S. aureus strain.

    • Plate the transformation mix on BHI agar with chloramphenicol and incubate at the permissive temperature (28-30°C) for 24-48 hours.

  • Select for Single-Crossover Integrants:

    • Inoculate several colonies from the transformation plate into TSB with chloramphenicol and grow overnight at 28-30°C.

    • Plate dilutions of the overnight culture onto BHI agar with chloramphenicol and incubate at the non-permissive temperature (37°C). Colonies that grow have the plasmid integrated into the chromosome via a single homologous recombination event.

  • Induce Second Crossover (Plasmid Excision):

    • Inoculate a single-crossover colony into TSB (without chloramphenicol) and grow overnight at the permissive temperature (28-30°C). This allows for plasmid replication and excision.

    • To enrich for cells that have lost the plasmid, subculture the overnight culture into TSB containing anhydrotetracycline (ATc) to induce the counter-selection marker (SecY antisense) on pIMAY-Z, and incubate at 28-30°C.

    • Plate dilutions of the culture onto BHI agar and incubate at 37°C.

  • Screen for Mutants:

    • Patch individual colonies onto two plates: one BHI agar plate and one BHI agar plate with chloramphenicol.

    • Colonies that grow on the plain BHI but not on the chloramphenicol plate have lost the plasmid and are potential mutants or wild-type revertants.

    • Perform colony PCR on the chloramphenicol-sensitive colonies using primers that flank the target gene. The mutant will yield a smaller PCR product than the wild-type.

  • Verify the Mutant:

    • Isolate genomic DNA from putative mutants.

    • Confirm the deletion by PCR and Sanger sequencing of the amplified product.

    • For rigorous confirmation, perform whole-genome sequencing.

Protocol 2: Analysis of Peptidoglycan Composition by UPLC-MS

This protocol outlines the digestion of peptidoglycan and analysis of the resulting muropeptides.

Materials:

  • Wild-type and mutant S. aureus cultures

  • Tris-HCl, SDS, NaCl, Sodium phosphate buffer

  • Enzymes: Mutanolysin (from Streptomyces globisporus), Lysostaphin

  • Sodium borohydride (NaBH4)

  • Orthophosphoric acid

  • UPLC system with a C18 column

  • Mass spectrometer

  • Solvents: Methanol, Formic acid, Acetonitrile

Procedure:

  • Peptidoglycan Isolation:

    • Grow S. aureus cultures to mid-exponential phase and harvest by centrifugation.

    • Resuspend the cell pellet in cold PBS and wash.

    • Lyse the cells by boiling in 4% SDS for 30 minutes.

    • Pellet the crude peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 min).

    • Wash the pellet extensively with sterile water to remove SDS.

    • Treat with proteases (e.g., trypsin, pronase) and RNase/DNase to remove contaminating proteins and nucleic acids.

    • Perform a final wash and lyophilize the purified peptidoglycan.

  • Peptidoglycan Digestion:

    • Resuspend a known amount of lyophilized peptidoglycan in sodium phosphate buffer.

    • Add mutanolysin to digest the glycan backbone. Incubate overnight at 37°C.

  • Reduction of Muropeptides:

    • Stop the digestion by boiling for 5 minutes.

    • Adjust the pH to ~8.5-9.0 with borate buffer.

    • Add sodium borohydride (NaBH4) to reduce the C1 hydroxyl group of MurNAc to prevent anomer separation during chromatography. Incubate for 30 minutes at room temperature.

    • Stop the reduction by adding orthophosphoric acid to bring the pH to ~4-5.

  • UPLC-MS Analysis:

    • Inject the reduced muropeptide sample onto a reverse-phase C18 column.

    • Separate the muropeptides using a gradient of acetonitrile or methanol in water with 0.1% formic acid.

    • Monitor the elution profile at 206 nm.

    • Couple the UPLC eluent to a mass spectrometer to identify the mass of the eluting muropeptide peaks, allowing for the determination of their composition (e.g., monomeric, dimeric, and the number of glycine residues).

Protocol 3: Antibiotic Susceptibility Testing

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Wild-type and mutant S. aureus strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotics of interest (e.g., Oxacillin, Vancomycin, Lysostaphin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow cultures overnight in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum of ~5 x 10^5 CFU/mL in the wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of each antibiotic in CAMHB in a 96-well plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate and Incubate:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by reading the absorbance at 600 nm.

Data Presentation

Quantitative data from the characterization of femA/femB mutants should be presented in a clear and structured format to facilitate comparison.

Table 1: Primer Sequences for Mutant Construction and Verification

Primer Name Sequence (5' to 3') Purpose
femA_UHA_F [Sequence] Amplification of femA upstream homology arm
femA_UHA_R [Sequence] Amplification of femA upstream homology arm
femA_DHA_F [Sequence] Amplification of femA downstream homology arm
femA_DHA_R [Sequence] Amplification of femA downstream homology arm
femA_Ver_F [Sequence] Verification of femA deletion (flanking)
femA_Ver_R [Sequence] Verification of femA deletion (flanking)

| ... | ... | ... |

Table 2: Peptidoglycan Composition of S. aureus Strains

Muropeptide Type Wild-Type (%) ΔfemA Mutant (%) ΔfemB Mutant (%)
Monomer-Gly1 <1 85 5
Monomer-Gly3 2 5 80
Monomer-Gly5 75 <1 <1
Dimer-Gly10 15 <1 <1
Dimer-Gly(other) 5 8 12
Other 2 2 3

| Total Cross-linking | ~45% | ~20% | ~35% |

Table 3: Antibiotic Susceptibility Profiles (MIC in µg/mL)

Antibiotic Wild-Type ΔfemA Mutant ΔfemB Mutant
Oxacillin 128 2 16
Vancomycin 1 0.5 0.5
Lysostaphin 0.1 >128 >128

| Ciprofloxacin | 0.25 | 0.25 | 0.25 |

Logical Relationships and Expected Outcomes

The creation of femA and femB mutants allows for a direct assessment of the role of specific glycine additions in the this compound bridge. The expected outcomes and their interpretations are outlined below.

Logical_Relationships cluster_mutation Genetic Modification cluster_biochemical Biochemical Consequence cluster_structural Structural Phenotype cluster_functional Functional Phenotype A Deletion of femA C Inability to add Gly2 and Gly3 A->C B Deletion of femB D Inability to add Gly4 and Gly5 B->D E Peptidoglycan contains predominantly monoglycine bridges C->E F Peptidoglycan contains predominantly triglycine bridges D->F G Drastically reduced peptidoglycan cross-linking E->G J Resistance to Lysostaphin E->J H Moderately reduced peptidoglycan cross-linking F->H F->J I Hypersusceptibility to beta-lactam antibiotics G->I H->I

Fig 3. Logical flow from genotype to phenotype in femA/femB mutants.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the generation and analysis of femA and femB mutants in Staphylococcus aureus. By disrupting the formation of the this compound bridge, researchers can gain significant insights into the fundamental processes of cell wall biosynthesis and the mechanisms of antibiotic resistance. These mutant strains are not only crucial for basic research but also serve as essential tools in the pipeline for the discovery and development of new drugs targeting the unique features of the staphylococcal cell wall.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentaglycine (Gly₅) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Pentaglycine (Gly₅) synthesis, a notoriously challenging sequence.

Introduction: The Challenge of Polyglycine Sequences

This compound and other glycine-rich sequences are considered "difficult peptides" primarily due to the high propensity of the growing peptide chain to aggregate.[1] As the peptide elongates on the solid-phase support, it can form stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding. This aggregation can render the N-terminus of the peptide inaccessible, leading to failed deprotection and coupling steps, which drastically reduces the final yield and purity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis resulted in a very low yield. What is the most likely cause?

A: The primary cause of low yield in this compound synthesis is on-resin aggregation.[1] As the polyglycine chain elongates, it can fold and aggregate, physically blocking the reactive N-terminal amine. This leads to two major problems:

  • Incomplete Fmoc-Deprotection: The deprotection agent (e.g., piperidine) cannot reach the Fmoc-protected amine, leaving the chain "capped" and unable to react further.

  • Incomplete Coupling: Even if deprotection is successful, the activated Fmoc-Gly-OH cannot access the free amine of the growing peptide chain, resulting in truncated sequences.[1]

Visually, severe aggregation can sometimes be identified by the shrinking of the resin matrix during synthesis.[1]

Q2: How can I prevent or disrupt peptide aggregation during synthesis?

A: Several strategies can be employed to mitigate aggregation:

  • Solvent Choice: Use solvents that are effective at solvating the peptide-resin and disrupting secondary structures. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) or dichloromethane (DCM) for its superior solvating properties. For severe aggregation, mixtures containing DMSO can be used, though caution is advised.

  • Elevated Temperature: Performing the synthesis at elevated temperatures (e.g., 30-80 °C), either through conventional heating or microwave-assisted synthesis, can provide enough energy to break up aggregated structures. However, be aware that heat can also increase the risk of side reactions like racemization.

  • Aggregation-Disrupting Derivatives: Incorporating specialized dipeptides, such as pseudoproline or Dmb-Gly derivatives, can introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation.

Q3: Which coupling reagents are most effective for an aggregation-prone sequence like this compound?

A: While glycine itself is not sterically hindered, the challenge of aggregation requires highly efficient coupling reagents to drive the reaction to completion. For difficult sequences, aminium/uronium or phosphonium salt-based reagents are recommended over standard carbodiimides alone.

Reagent/SystemTypeKey Features & Use Case
DIC / HOBt CarbodiimideA standard, cost-effective combination. May be insufficient for severely aggregated sequences.
HBTU / TBTU Aminium SaltHighly efficient reagents that produce rapid coupling with low racemization, especially with HOBt.
HATU Aminium SaltVery effective for difficult couplings, including N-methyl amino acids, but can be more expensive.
COMU Aminium SaltA highly efficient and safer alternative to benzotriazole-based reagents like HBTU/HATU. It has better solubility and reduced allergenic potential.
PyAOP Phosphonium SaltExtremely effective reagent that avoids the risk of guanidinylation side reactions.

Q4: My coupling reaction appears to be incomplete. What troubleshooting steps can I take?

A: If you suspect an incomplete coupling, you should first confirm it using a qualitative test like the Kaiser (ninhydrin) test. A positive result (blue beads) indicates free primary amines and an incomplete reaction. To resolve this:

  • Double Couple: After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh preparation of activated amino acid and coupling reagents. This second coupling can help drive the reaction to completion.

  • Extend Coupling Time: Prolonging the reaction time (e.g., from 1-2 hours to overnight) can also improve the yield for difficult couplings.

Q5: The final cleaved peptide is insoluble and difficult to purify. How can I dissolve it?

A: "Tricky peptides" that are prone to aggregation in synthesis are often difficult to dissolve post-cleavage. If your lyophilized peptide does not dissolve in standard HPLC solvents like water and acetonitrile, try the following:

  • Add a small amount of an organic co-solvent like DMSO or DMF dropwise to a suspension of the peptide in a water/acetonitrile mixture until it dissolves, then proceed with lyophilization or purification.

  • Sonication or gentle heating can also aid in dissolving stubborn peptides.

  • If an oil is observed after ether precipitation, it may be due to residual solvent. Freezing and re-lyophilizing the crude product can help remove it and yield a more soluble powder.

Key Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for this compound

This protocol outlines a single cycle for adding one glycine residue.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes in the reaction vessel.

  • Fmoc-Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is 5-7 times with DMF.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), a coupling reagent such as COMU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activation mixture to the washed resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring (Optional): Take a small sample of resin beads, wash them, and perform a Kaiser test to check for reaction completion.

  • Final Wash: Wash the resin 5-7 times with DMF to remove excess reagents and by-products. The resin is now ready for the next cycle.

Protocol 2: Monitoring Coupling Completion with the Kaiser (Ninhydrin) Test

This test detects free primary amines on the resin.

  • Sample Collection: Remove a few beads from the reaction vessel after the coupling step and place them in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in ethanol.

    • Solution C: Phenol in ethanol.

  • Heating: Heat the test tube to 100-120°C for 3-5 minutes.

  • Observation:

    • Deep Blue Beads: A positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

    • Yellow/Colorless Beads: A negative result, indicating that the amines are capped and the coupling was successful.

Visual Workflows and Diagrams

Troubleshooting_Workflow start Low this compound Yield check_resin Observe Resin During Synthesis: Does it appear shrunken or clumped? start->check_resin check_coupling Perform Kaiser Test After Coupling Step start->check_coupling check_resin->check_coupling  No sol_aggregation High Likelihood of Aggregation check_resin->sol_aggregation  Yes sol_incomplete Incomplete Coupling Confirmed check_coupling->sol_incomplete  Positive (Blue) action_solvents Action: 1. Switch to NMP solvent. 2. Add chaotropic agents (e.g., DMSO). 3. Increase reaction temperature. check_coupling->action_solvents  Negative (Yellow), but yield is still low sol_aggregation->action_solvents action_coupling Action: 1. Perform a double coupling. 2. Extend coupling reaction time. 3. Use a stronger coupling reagent (e.g., COMU). sol_incomplete->action_coupling

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Aggregation_Cascade cluster_cause Cause cluster_effect Effect A Growing Polyglycine Chain B Inter-chain H-Bonding A->B C On-Resin Aggregation B->C D Incomplete Fmoc-Deprotection C->D E Incomplete Coupling C->E F Low Yield & Truncated Sequences D->F E->F

Caption: The logical relationship between aggregation and synthesis failure.

SPPS_Cycle Resin Resin-AA(n) Deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA(n+1), COMU, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Resin_Next Resin-AA(n+1) Wash2->Resin_Next End Cycle

Caption: A simplified workflow of a standard Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Technical Support Center: Optimizing Lysostaphin Digestion of Pentaglycine Cross-bridges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lysostaphin. Our goal is to help you overcome common challenges and optimize your experimental outcomes when targeting pentaglycine cross-bridges in Staphylococcus aureus and other susceptible species.

Troubleshooting Guide

This guide addresses specific issues that may arise during lysostaphin digestion experiments.

ProblemPossible CauseSuggested Solution
No or Low Enzyme Activity Inactive Enzyme: Improper storage or handling. Multiple freeze-thaw cycles.[1][2][3]Aliquot lysostaphin upon receipt and store at -20°C or below.[4][5] Avoid repeated freezing and thawing. Prepare fresh solutions for each experiment.
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or missing essential cofactors.The optimal pH for lysostaphin activity is generally around 7.5. A common buffer is 50 mM Tris-HCl with 145 mM NaCl, pH 7.5. Ensure the buffer composition is appropriate for your specific application.
Presence of Inhibitors: EDTA can chelate the essential Zn²⁺ ion from the active site, inactivating the enzyme. Other metal ions like Ba²⁺, Mn²⁺, Ca²⁺, and Mg²⁺ can also have inhibitory effects at certain concentrations.Avoid EDTA in your digestion buffer. If necessary to stop the reaction, EDTA can be added. If metal ion contamination is suspected, consider buffer purification or using high-purity reagents.
Incomplete Digestion Insufficient Enzyme Concentration: The enzyme-to-substrate ratio may be too low.Increase the concentration of lysostaphin. The optimal concentration can be determined empirically, but a common starting point for cell lysis is in the µg/mL range. For quantitative analysis, enzyme concentration can range from 1 to 5 µM.
Short Incubation Time: The reaction may not have proceeded to completion.Extend the incubation time. Monitoring the reaction over a time course is recommended to determine the optimal duration.
Substrate Resistance: The this compound cross-bridge may be modified, for example, by the substitution of glycine with serine, which reduces lysostaphin's efficacy.Confirm the composition of the peptidoglycan of your bacterial strain. If serine substitutions are present, higher enzyme concentrations or longer incubation times may be required. Note that lysostaphin is unable to hydrolyze glycylserine and serylglycine peptide bonds.
Poor Substrate Accessibility: The physical state of the substrate (e.g., intact cells vs. purified peptidoglycan) can affect digestion efficiency.For intact cells, ensure they are in a suitable physiological state (e.g., logarithmic growth phase). For purified peptidoglycan, ensure it is properly solubilized or suspended.
Variability in Results Inconsistent Reagent Preparation: Differences in buffer pH, salt concentration, or enzyme stock solution concentration.Prepare fresh reagents from high-quality stock solutions for each set of experiments. Calibrate pH meters regularly.
Inconsistent Cell Culture Conditions: The composition of the bacterial cell wall can be influenced by growth media and conditions.Standardize cell culture protocols, including media composition, growth phase at harvesting, and harvesting procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cleavage site for lysostaphin on the this compound cross-bridge?

A1: Lysostaphin is a glycyl-glycine endopeptidase that specifically cleaves the this compound cross-bridges in the peptidoglycan of Staphylococcus aureus and other susceptible staphylococci. The primary cleavage site is between the third and fourth glycine residues.

Q2: How should I store and handle lysostaphin?

A2: Lysostaphin is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability, with a shelf-life of up to 3 years. It is recommended to reconstitute the enzyme in a suitable buffer (e.g., 20 mM sodium acetate, pH 4.5, or 50 mM Tris-HCl with 145 mM NaCl, pH 7.4) and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Reconstituted solutions can be stored frozen, although fresh preparations are often recommended as the enzyme can lose activity in solution. A study showed that lysostaphin in phosphate-buffered saline with 0.1% Tween 80 is stable for at least 12 months at 4°C.

Q3: What are the optimal reaction conditions for lysostaphin digestion?

A3: The optimal conditions can vary depending on the specific application. However, general guidelines are:

  • pH: 7.5 to 8.0

  • Temperature: 37°C

  • Buffer: 50 mM Tris-HCl with 145 mM NaCl, pH 7.5 is a commonly used buffer. For specific kinetic studies, 20 mM HEPES, pH 7.5 has also been used.

Q4: What factors can inhibit lysostaphin activity?

A4: Lysostaphin is a zinc-dependent metalloendopeptidase, so chelating agents like EDTA will strongly inhibit its activity by removing the essential Zn²⁺ ion. Other divalent cations such as Ba²⁺, Mn²⁺, Ca²⁺, and Mg²⁺ have also been shown to have some inhibitory effects at 1 mM concentration. Additionally, modifications to the this compound cross-bridge, such as the substitution of glycine residues with serine, can significantly reduce the enzyme's efficiency.

Q5: My target S. aureus strain seems resistant to lysostaphin. What could be the reason?

A5: Resistance to lysostaphin in S. aureus is often due to alterations in the structure of the peptidoglycan cross-bridge. The most common mechanism is the replacement of glycine residues with serine, which is mediated by the products of the fem genes. This modification prevents efficient recognition and cleavage by lysostaphin.

Experimental Protocols

Protocol 1: Turbidimetric Assay for Lysostaphin Activity on Whole Bacterial Cells

This protocol is adapted from a standard method to determine lysostaphin activity by measuring the decrease in turbidity of a bacterial suspension.

Materials:

  • Lysostaphin enzyme solution (0.05 - 0.25 units/ml in cold Assay Buffer)

  • Staphylococcus aureus cell culture (e.g., ATCC #29737)

  • Tryptic Soy Broth

  • Assay Buffer: 50 mM Tris-HCl, 145 mM NaCl, pH 7.5 at 37°C

  • Spectrophotometer capable of reading at 620 nm

Procedure:

  • Prepare Cell Suspension: a. Inoculate 50 ml of Tryptic Soy Broth with 1 ml of a fresh S. aureus culture. b. Incubate with gentle shaking at 37°C for 18-24 hours. c. Harvest the cells by centrifugation. d. Wash the cell pellet twice with cold Assay Buffer. e. Resuspend the cells in a minimal volume of cold Assay Buffer and adjust the optical density at 620 nm (A620) to 1.3 - 1.5. Keep the suspension on ice and use within 20 minutes.

  • Enzymatic Reaction: a. Prepare two cuvettes: one "Test" and one "Blank". b. To the "Test" cuvette, add 5.0 ml of the Lysostaphin Enzyme Solution. c. To the "Blank" cuvette, add 5.0 ml of Assay Buffer. d. Equilibrate both cuvettes to 37°C for approximately 5 minutes. e. To start the reaction, add 1.0 ml of the prepared cell suspension to each cuvette. f. Mix by swirling and immediately measure the A620 of both the "Test" and "Blank" against a reference of Assay Buffer at time zero (T0).

  • Data Acquisition: a. Incubate the cuvettes at 37°C for exactly 10 minutes. b. At 10 minutes (T10), mix by swirling and measure the A620 for both the "Test" and "Blank".

  • Calculation of Activity: a. Calculate the change in absorbance (ΔA620) for both the Test and Blank: ΔA620 = A620(T0) - A620(T10). b. One unit of lysostaphin is defined as the amount of enzyme that causes a reduction in turbidity from 0.250 to 0.125 in 10 minutes at pH 7.5 and 37°C in a 6.0 ml reaction volume.

Protocol 2: In-solution Digestion of Purified this compound Peptides for Kinetic Analysis

This protocol is based on a method for determining lysostaphin's enzymatic activity on a synthetic substrate.

Materials:

  • Lysostaphin stock solution (e.g., 5 µM)

  • This compound stock solution (e.g., 4 mM in 20 mM HEPES, pH 7.5)

  • Reaction Buffer: 20 mM HEPES, pH 7.5

  • Ninhydrin solution (0.4% w/v in 80% DMSO/20% water, buffered to pH 7.5)

  • Thermostat/water bath at 37°C

  • Microplate reader

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the desired concentration of this compound in Reaction Buffer. b. Initiate the reaction by adding the lysostaphin stock solution to the desired final concentration (e.g., 1-5 µM). c. Immediately aliquot the reaction mixture into multiple small tubes (e.g., 20 µL per tube).

  • Incubation and Time Points: a. Incubate the aliquots at 37°C. b. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), stop the reaction in one aliquot by flash-freezing in liquid nitrogen and storing at -80°C. The 0-hour time point should be frozen immediately after adding the enzyme.

  • Quantification of Cleavage: a. Thaw the frozen samples by heating at 99°C for 10 minutes. b. Add 100 µL of the ninhydrin solution to each sample and mix thoroughly. c. Incubate the samples at 85°C for 15 minutes. A blue color should develop. d. Cool the samples to room temperature and add 200 µL of water. The color should turn violet. e. Transfer 100 µL of each sample to a 96-well plate and measure the absorbance at 595 nm. The increase in absorbance corresponds to the generation of free amino groups from the cleavage of this compound.

  • Data Analysis: a. Plot the absorbance at 595 nm against time to obtain the reaction progress curve. b. The initial reaction rate can be determined from the linear portion of the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Digestion Reaction cluster_analysis Analysis Lysostaphin Reconstitute & Aliquot Lysostaphin Setup Combine Lysostaphin, Substrate, & Buffer Lysostaphin->Setup Substrate Prepare Substrate (S. aureus cells or this compound) Substrate->Setup Buffer Prepare Digestion Buffer (e.g., Tris-HCl, pH 7.5) Buffer->Setup Incubate Incubate at 37°C Setup->Incubate Monitor Monitor Digestion (e.g., Turbidity, HPLC, MS) Incubate->Monitor Analyze Analyze Data & Troubleshoot Monitor->Analyze

Caption: A generalized workflow for a lysostaphin digestion experiment.

influencing_factors cluster_positive Positive Influences cluster_negative Negative Influences (Inhibitors) Lysostaphin Optimal Lysostaphin Activity pH Optimal pH (7.5 - 8.0) pH->Lysostaphin Temp Optimal Temperature (37°C) Temp->Lysostaphin Zn Presence of Zn²⁺ Zn->Lysostaphin Substrate_Comp This compound Cross-bridge Substrate_Comp->Lysostaphin EDTA EDTA EDTA->Lysostaphin Serine Serine Substitution Serine->Lysostaphin Metal_Ions Other Metal Ions (Ba²⁺, Mn²⁺, Ca²⁺, Mg²⁺) Metal_Ions->Lysostaphin NonOptimal_pH Non-Optimal pH/Temp NonOptimal_pH->Lysostaphin

Caption: Key factors influencing the enzymatic activity of lysostaphin.

References

Technical Support Center: Pentaglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of pentaglycine-containing peptides during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing peptide is forming a gel or precipitating out of solution. What is causing this?

A1: Peptide aggregation, leading to gelation or precipitation, is a common issue driven by intermolecular interactions. For this compound and other peptides, the primary causes include:

  • Hydrophobic Interactions: Although glycine is the simplest amino acid, long stretches of any single amino acid can lead to aggregation-prone regions.[1]

  • Backbone Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of stable, insoluble β-sheet structures.[2]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[1][3]

  • Temperature: Temperature can have varied effects. While sometimes higher temperatures can increase solubility, they can also accelerate degradation or aggregation pathways for some peptides.

  • Ionic Strength: The concentration of salts in the buffer can influence aggregation by screening electrostatic charges.

A simulation study estimated the solubility limit of this compound in water to be around 0.021 M, while experimental measurements at pH 5.4 and 298.15 K found it to be lower, at 0.005 M. This highlights that even seemingly simple peptides can have limited solubility.

Q2: How can I improve the solubility of my this compound-containing peptide?

A2: To improve solubility and prevent aggregation, consider the following strategies:

  • Optimize Solution pH: Adjust the pH of your buffer to be at least one unit away from the peptide's isoelectric point (pI). For a simple peptide like this compound, which lacks ionizable side chains, the charge is determined by the N- and C-termini. The pI will be in the acidic to neutral range. Dissolving in a slightly acidic or basic solution can increase the net charge and improve solubility.

  • Use Appropriate Solvents: While sterile water is the first choice, for peptides with low aqueous solubility, organic solvents like DMSO, DMF, or acetonitrile can be used to create a stock solution, which is then slowly added to the aqueous buffer.

  • Incorporate Solubility-Enhancing Agents: Certain additives can disrupt the forces driving aggregation. See the table below for examples.

  • Sonication: Gentle sonication can help to break up small aggregates and dissolve the peptide.

Q3: What are some common additives that can help prevent the aggregation of my peptide?

A3: Several types of additives can be used to prevent peptide aggregation. The choice of additive will depend on the specific peptide and the downstream application.

Additive ClassExamplesMechanism of ActionTypical Concentration
Amino Acids L-Arginine, L-LysineIncrease net charge and disrupt hydrophobic interactions.50-100 mM
Chaotropic Agents Guanidine HCl, UreaDisrupt the hydrogen-bonding network of water, weakening hydrophobic interactions.6 M Guanidine HCl or 8 M Urea for highly aggregated peptides
Detergents SDS, n-octyl-β-D-glucopyranosideNonionic or ionic detergents can solubilize peptides, particularly hydrophobic ones.Varies depending on the detergent and application.
Sugars/Polyols Sucrose, Mannitol, Trehalose, GlycerolStabilize the native conformation of the peptide and reduce aggregation.Varies; often used in lyophilized formulations.

Q4: How should I properly store my this compound-containing peptide to avoid aggregation?

A4: Proper storage is crucial for maintaining peptide stability and preventing aggregation.

  • Lyophilized Form: For long-term storage, it is best to store peptides in a lyophilized (freeze-dried) state at -20°C or -80°C, protected from light.

  • In Solution: Once dissolved, peptides are much less stable. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them frozen at -80°C. This avoids repeated freeze-thaw cycles which can promote aggregation. Peptides in solution at 4°C are typically stable for a few weeks.

Troubleshooting Guides

Problem: My this compound peptide precipitates immediately upon dissolution in my aqueous buffer.

Possible Cause Troubleshooting Step
pH is near the pI Adjust the buffer pH to be at least one unit above or below the peptide's pI.
High Peptide Concentration Dissolve the peptide at a lower concentration.
Low Net Charge Dissolve in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., dilute ammonium hydroxide) solution first, then dilute with your buffer.
Strong Intermolecular Interactions Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add this stock solution to your stirred aqueous buffer.

Problem: My peptide solution becomes cloudy or forms a precipitate over time.

Possible Cause Troubleshooting Step
Slow Aggregation Add a stabilizing agent to your buffer, such as L-arginine (50-100 mM).
Storage Conditions Aliquot your peptide solution into single-use vials and store them at -80°C to minimize degradation and aggregation from freeze-thaw cycles.
Bacterial Contamination Use sterile buffers and consider filtering the peptide solution through a 0.22 µm filter.
Temperature Fluctuations Maintain a constant, appropriate storage temperature. For short-term storage, use 4°C; for long-term, use -80°C.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a this compound-Containing Peptide

  • Calculate the net charge of your peptide at neutral pH. For this compound, the net charge is near zero.

  • Attempt to dissolve a small amount of the lyophilized peptide in sterile, deionized water. Vortex or sonicate briefly.

  • If the peptide is insoluble in water:

    • For acidic peptides (net negative charge): Try dissolving in a small amount of a basic solution like 10% ammonium bicarbonate, then dilute to the desired concentration with your buffer.

    • For basic peptides (net positive charge): Try dissolving in a small amount of an acidic solution like 10% acetic acid, then dilute.

    • For neutral or hydrophobic peptides: Dissolve the peptide in a minimal amount of an organic solvent such as DMSO. Then, slowly add this solution dropwise to your vigorously stirred aqueous buffer to the final desired concentration.

  • Once dissolved, clarify the solution by centrifuging at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates.

  • Carefully transfer the supernatant to a new tube.

  • Determine the peptide concentration using a suitable method like UV spectroscopy (if the peptide contains aromatic residues) or a peptide quantification assay.

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation

This protocol is adapted from a general method for assessing protein solubility.

  • Prepare a series of small-volume buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and with or without potential stabilizing additives (e.g., 100 mM NaCl, 50 mM L-arginine).

  • Prepare a concentrated stock solution of your this compound-containing peptide using a solvent in which it is known to be soluble (e.g., DMSO).

  • Add a small, consistent amount of the peptide stock solution to each of the prepared buffers to achieve the final desired experimental concentration.

  • Incubate the samples under your experimental conditions (e.g., 37°C with gentle agitation) for a set period.

  • After incubation, centrifuge the samples at high speed to pellet any aggregated peptide.

  • Carefully remove the supernatant from each sample.

  • Analyze the amount of soluble peptide remaining in the supernatant using a method like HPLC or a protein/peptide concentration assay. The condition with the highest concentration of soluble peptide is the most optimal for preventing aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Peptide Aggregation start Peptide Aggregation Observed (Precipitate/Gel) check_solubility Is the peptide fully dissolved initially? start->check_solubility dissolution_protocol Follow Solubilization Protocol: 1. Check pH vs pI 2. Use co-solvents (DMSO) 3. Sonication check_solubility->dissolution_protocol No check_storage Was the peptide stored correctly? check_solubility->check_storage Yes dissolution_protocol->check_storage storage_protocol Implement Proper Storage: 1. Aliquot 2. Store at -80°C 3. Avoid freeze-thaw check_storage->storage_protocol No buffer_optimization Optimize Buffer Conditions: - Adjust pH - Screen additives (Arginine) - Adjust ionic strength check_storage->buffer_optimization Yes storage_protocol->buffer_optimization success Aggregation Minimized buffer_optimization->success

Caption: A workflow for troubleshooting aggregation issues with this compound-containing peptides.

Aggregation_Prevention_Strategies Strategies to Prevent Peptide Aggregation center Soluble Peptide ph Optimize pH (away from pI) center->ph additives Use Additives (e.g., Arginine) center->additives concentration Lower Peptide Concentration center->concentration storage Proper Storage (-80°C, Aliquots) center->storage solvent Co-solvents (e.g., DMSO) center->solvent

Caption: Key strategies to maintain the solubility of this compound-containing peptides.

References

Optimizing FRET-Based Assays for Pentaglycine Cleavage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Förster Resonance Energy Transfer (FRET)-based assays for pentaglycine cleavage.

Troubleshooting Guide

This guide addresses common issues encountered during FRET-based this compound cleavage assays in a question-and-answer format.

Issue 1: Low or No Fluorescent Signal

  • Question: Why is the fluorescent signal in my protease assay very low or absent?

  • Answer: A low or non-existent signal can stem from several factors. Firstly, ensure that all essential components, including the enzyme (e.g., Sortase A, Lysostaphin), the FRET-labeled this compound substrate, and the appropriate assay buffer, have been added to the reaction mixture. Running a positive control with a known active protease can help verify the activity of your enzyme. Suboptimal reaction conditions, such as incorrect pH or temperature, can significantly impact enzyme activity. Consult relevant literature for the optimal conditions for your specific protease. Additionally, verify that the excitation and emission wavelengths on your fluorescence microplate reader are correctly set for your chosen FRET pair.

Issue 2: High Background Fluorescence

  • Question: My assay shows high background fluorescence, which is masking the specific signal. What are the potential causes and solutions?

  • Answer: High background fluorescence can originate from multiple sources. The assay buffer components themselves, particularly proteins like bovine serum albumin (BSA), can be inherently fluorescent. It is advisable to test the fluorescence of each buffer component individually to identify any culprits. Autofluorescence from biological samples or contaminated reagents can also contribute to high background. Using fresh, high-quality reagents and opaque, black microplates for fluorescence measurements can help minimize this. In some cases, direct excitation of the acceptor fluorophore by the light source can be a significant contributor. Optimizing filter sets to minimize spectral overlap between the donor excitation and acceptor absorption can mitigate this issue.

Issue 3: Poor Signal-to-Noise Ratio (SNR)

  • Question: The signal-to-noise ratio in my assay is low, leading to inconsistent and variable data. How can I improve it?

  • Answer: A low signal-to-noise ratio is a common challenge in FRET assays.[1][2] One of the primary reasons is a weak fluorescent signal relative to the background. To address this, you can try increasing the concentration of your fluorescently labeled substrate, but be mindful that it should ideally be kept at or below the Michaelis constant (Km) of the enzyme-substrate interaction. Optimizing the gain settings on your plate reader can also enhance signal detection without saturating the detector. Furthermore, the choice of FRET pair is critical; selecting a pair with a high quantum yield and a large Förster distance (R₀) can significantly improve the signal.

Issue 4: Photobleaching of Fluorophores

  • Question: I am observing a decrease in fluorescence intensity over time, which I suspect is due to photobleaching. How can I minimize this effect?

  • Answer: Photobleaching, the irreversible photochemical destruction of a fluorophore, can be a significant issue in time-lapse FRET experiments. To minimize photobleaching, it is recommended to reduce the intensity of the excitation light using neutral density filters and to illuminate the sample only when acquiring data. If possible, use a FRET pair that is more resistant to photobleaching. Additionally, several computational methods can be used to correct for photobleaching effects in the data analysis stage.[3][4]

Issue 5: Inconsistent or Non-Reproducible Results

  • Question: My results are inconsistent between wells and across different experiments. What could be the cause?

  • Answer: Inconsistent results can arise from several sources, including pipetting inaccuracies, especially with small volumes. Using calibrated pipettes and preparing a master mix of reagents for dispensing can improve reproducibility. Variations in incubation times and temperatures can also lead to discrepancies, so ensure these parameters are precisely controlled. Furthermore, the stability of the enzyme and substrate is crucial; use fresh preparations or ensure proper storage to maintain their activity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right FRET pair for my this compound cleavage assay?

A1: The selection of an appropriate FRET pair is critical for a successful assay. Key considerations include:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the excitation spectrum of the acceptor fluorophore.[5]

  • Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The R₀ value should be within the range of the expected distance between the donor and acceptor on the intact this compound substrate.

  • Quantum Yield and Extinction Coefficient: A high quantum yield of the donor and a high extinction coefficient of the acceptor contribute to a stronger FRET signal.

  • Photostability: Choose fluorophores that are resistant to photobleaching, especially for kinetic studies.

  • Environmental Sensitivity: Select fluorophores whose fluorescence properties are stable across the expected pH and ionic strength of your assay buffer.

Q2: What are the optimal concentrations of enzyme and substrate to use?

A2: Optimizing enzyme and substrate concentrations is crucial for obtaining reliable kinetic data. A common approach is to:

  • Enzyme Titration: Perform the assay with a fixed, saturating concentration of the FRET substrate and varying concentrations of the enzyme. Plot the initial reaction rate against the enzyme concentration. Choose an enzyme concentration that falls within the linear range of this plot and provides a robust signal.

  • Substrate Titration: With the optimized enzyme concentration, perform the assay with varying concentrations of the FRET substrate. Plot the initial reaction rate against the substrate concentration. This will allow you to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For routine assays, a substrate concentration at or near the Km is often used.

Q3: How can I be sure that the observed change in FRET is due to enzymatic cleavage?

A3: It is essential to include proper controls to validate your assay. Key controls include:

  • No-Enzyme Control: A reaction mixture containing the FRET substrate and buffer but no enzyme. This control should show no change in FRET signal over time and helps determine the background signal.

  • Inactivated Enzyme Control: A reaction with heat-inactivated or chemically inhibited enzyme. This control ensures that the observed activity is due to the specific enzyme of interest.

  • Competitive Inhibitor Control: If a known inhibitor of your protease is available, including it in the reaction should abolish the change in FRET signal, confirming the specificity of the assay.

Q4: Can the inner filter effect impact my FRET assay results?

A4: Yes, the inner filter effect (IFE) can be a significant source of error, especially at high substrate concentrations. IFE occurs when a component in the solution absorbs the excitation or emission light, leading to an artificially lower fluorescence reading. To minimize IFE, it is recommended to use the lowest effective concentration of the FRET substrate and to perform the assay in microplates with appropriate path lengths.

Data Presentation

Table 1: Comparison of Common FRET Pairs for Protease Assays

Donor FluorophoreAcceptor (Quencher)Excitation (nm)Emission (nm)Förster Distance (R₀) (Å)Notes
EDANSDABCYL~340~49033Commonly used, but susceptible to photobleaching.
Fluorescein (FITC)Tetramethylrhodamine (TRITC)~495~520 (Donor), ~575 (Acceptor)55Good spectral overlap, but acceptor is also fluorescent.
Cyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)~433~475 (Donor), ~528 (Acceptor)~50Genetically encodable, suitable for in-cell assays.
HiLyte™ Fluor 488QXL® 520~503~528N/AQXL® 520 is a dark quencher, leading to lower background.
5-FAMQXL® 520~494~522N/AProvides stable fluorescent signal at acidic pH.

Experimental Protocols

Protocol 1: General FRET-Based Assay for this compound Cleavage by Sortase A

This protocol provides a general framework for a 96-well plate-based FRET assay to measure the activity of Sortase A on a this compound-containing substrate.

Materials:

  • Purified Sortase A enzyme

  • FRET-labeled this compound substrate (e.g., DABCYL-LPETG-EDANS)

  • Sortase A Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in Sortase A Assay Buffer.

    • Prepare a stock solution of Sortase A and dilute it to the desired working concentration in Sortase A Assay Buffer just before use. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of the FRET substrate solution to each well of the microplate.

    • To initiate the reaction, add 50 µL of the Sortase A enzyme solution to the wells.

    • For the no-enzyme control, add 50 µL of Sortase A Assay Buffer instead of the enzyme solution.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for your FRET pair.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the sample wells.

    • Plot the change in fluorescence intensity over time to determine the initial reaction rate.

Protocol 2: Lysostaphin Activity Assay using a FRET Substrate

This protocol outlines a method to determine the enzymatic activity of lysostaphin using a FRET-labeled this compound substrate.

Materials:

  • Purified Lysostaphin enzyme

  • FRET-labeled this compound substrate (e.g., with a fluorophore and a quencher)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound FRET substrate and dilute it to the desired final concentration (e.g., 4 mM) in the assay buffer.

    • Prepare a stock solution of lysostaphin and dilute it to the desired final concentration (e.g., 5 µM) in the assay buffer just prior to the experiment.

  • Reaction Setup:

    • In the wells of the microplate, mix the lysostaphin solution with the FRET substrate solution to a final volume of 100 µL.

    • Include a control without lysostaphin to measure background fluorescence.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Correct the sample readings by subtracting the background fluorescence.

    • Calculate the rate of cleavage by plotting the increase in fluorescence over time.

Mandatory Visualizations

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (e.g., Sortase A) mix_reagents Mix Enzyme, Substrate, and Buffer in Microplate prep_enzyme->mix_reagents prep_substrate Prepare FRET Substrate (this compound) prep_substrate->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents plate_reader Measure Fluorescence in Plate Reader mix_reagents->plate_reader Incubate bg_subtract Background Subtraction plate_reader->bg_subtract plot_data Plot Fluorescence vs. Time bg_subtract->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate

Caption: Experimental workflow for a FRET-based this compound cleavage assay.

SortaseA_Mechanism SrtA Sortase A (Cys-His-Arg) Acyl_Intermediate SrtA-Cys-S-CO-LPXT SrtA->Acyl_Intermediate 1. Nucleophilic Attack Substrate LPXTG-Protein Substrate->Acyl_Intermediate Product Protein-LPXT-Gly-Gly-Gly... Acyl_Intermediate->Product 2. Transpeptidation Nucleophile Gly-Gly-Gly... Nucleophile->Product Released_SrtA Sortase A (Cys-His-Arg) Product->Released_SrtA

Caption: Catalytic mechanism of Sortase A-mediated transpeptidation.

Troubleshooting_Logic start Start Troubleshooting low_signal Low/No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_reagents Check Reagent Addition & Positive Control low_signal->check_reagents Yes poor_snr Poor SNR? high_bg->poor_snr No check_buffer Test Buffer Component Fluorescence high_bg->check_buffer Yes increase_substrate Increase Substrate Concentration poor_snr->increase_substrate Yes end Assay Optimized poor_snr->end No check_conditions Verify Reaction Conditions (pH, Temp) check_reagents->check_conditions check_instrument Check Instrument Settings (λ) check_conditions->check_instrument check_instrument->high_bg use_quality_reagents Use Fresh/High-Quality Reagents & Plates check_buffer->use_quality_reagents optimize_filters Optimize Filter Sets use_quality_reagents->optimize_filters optimize_filters->poor_snr optimize_gain Optimize Reader Gain increase_substrate->optimize_gain choose_fret_pair Select Better FRET Pair optimize_gain->choose_fret_pair choose_fret_pair->end

Caption: Logical workflow for troubleshooting common FRET assay issues.

References

Validation & Comparative

Unveiling the Critical Role of Pentaglycine Bridges: A Comparative Guide to Validating FemAB Function in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial cell wall biosynthesis is paramount in the quest for novel antimicrobial strategies. In Staphylococcus aureus, a notorious human pathogen, the unique pentaglycine interpeptide bridges within its peptidoglycan (PG) are crucial for cell wall integrity and are key determinants of antibiotic resistance. The synthesis of these bridges is primarily orchestrated by the products of the femAB operon, making them a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of methodologies to validate the function of this compound bridges, with a focus on the use of femAB knockout mutants, supported by experimental data and detailed protocols.

The formation of the characteristic this compound side chain of the staphylococcal peptidoglycan is a multi-step process. While the FemX protein adds the first glycine residue, the FemA and FemB proteins are responsible for the sequential addition of the subsequent four glycine residues. Specifically, FemA adds the second and third glycines, and FemB adds the fourth and fifth. This process is essential for the high degree of cross-linking that confers strength and rigidity to the S. aureus cell wall.[1][2][3][4]

The Power of Knockouts: Phenotypic Consequences of femAB Deletion

The most direct approach to elucidating the function of the femAB operon is through the generation and characterization of knockout mutants. The phenotypic consequences of deleting femAB are profound, unequivocally demonstrating the essentiality of the this compound bridge for normal bacterial physiology and survival.

Impact on Peptidoglycan Structure

The primary and most direct consequence of femAB inactivation is a drastic alteration of the peptidoglycan structure. In the absence of functional FemA and FemB proteins, the this compound bridge is either severely truncated or completely replaced by a monoglycine bridge.[5] This leads to a significant reduction in the overall cross-linking of the peptidoglycan strands.

FeatureWild-Type S. aureusfemAB Knockout MutantComplemented Mutant (femAB+)Reference
Glycine Residues per Bridge 515
Peptidoglycan Cross-linking High (~80-90%)Drastically ReducedRestored
Compromised Cell Viability and Altered Morphology

Depletion of FemAB has been shown to be lethal to S. aureus, with cells exhibiting defects in cell separation, leading to the formation of pseudomulticellular clumps. These cells eventually lyse due to their inability to withstand internal turgor pressure, highlighting the critical role of the this compound bridge in maintaining cell integrity. The lethal phenotype can be mitigated by increasing the osmolarity of the growth medium, providing external support to the weakened cell wall.

Increased Susceptibility to Antibiotics

A hallmark of femAB mutants is their hypersusceptibility to a broad range of antibiotics, not just those targeting cell wall synthesis. This includes β-lactams, glycopeptides, and even antibiotics with different mechanisms of action. This increased susceptibility makes the FemAB proteins attractive targets for the development of adjuvants that could resensitize resistant strains, such as Methicillin-Resistant S. aureus (MRSA), to existing antibiotics.

AntibioticWild-Type S. aureus (MIC, µg/mL)femAB Knockout Mutant (MIC, µg/mL)Reference
Methicillin >100 (in MRSA)<0.5 (in MRSA background)
Penicillin G >2560.06
Oxacillin 1280.125
Vancomycin 1-20.5-1
Bacitracin 648
Fosfomycin 324

Note: MIC values can vary depending on the specific strain and experimental conditions.

Resistance to Lysostaphin

Interestingly, while femAB mutants become more susceptible to many antimicrobials, they exhibit increased resistance to lysostaphin. Lysostaphin is a glycyl-glycine endopeptidase that specifically cleaves the this compound cross-bridges of S. aureus. The absence or reduction of these bridges in the mutants removes the substrate for lysostaphin, thereby conferring resistance.

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize femAB knockout mutants.

Construction of a femAB Knockout Mutant
  • Method: Allelic replacement is a common method. This involves constructing a suicide plasmid containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the femAB operon.

  • Procedure:

    • Clone the upstream and downstream flanking regions of femAB into a suicide vector.

    • Introduce the construct into a recipient S. aureus strain via electroporation or transduction.

    • Select for single-crossover integrants and then counter-select for double-crossover events where the wild-type femAB is replaced by the resistance cassette.

    • Confirm the knockout by PCR, Southern blotting, and sequencing.

Growth Curve Analysis
  • Objective: To assess the impact of femAB deletion on bacterial growth.

  • Procedure:

    • Inoculate wild-type, femAB mutant, and complemented strains into fresh Tryptic Soy Broth (TSB).

    • Incubate the cultures at 37°C with shaking.

    • Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour) for 24 hours.

    • Plot OD600 versus time to generate growth curves.

Muropeptide Analysis by HPLC
  • Objective: To quantitatively analyze the composition of the peptidoglycan cross-bridges.

  • Procedure:

    • Grow bacterial cultures to mid-exponential phase.

    • Harvest cells and prepare crude cell walls.

    • Digest the peptidoglycan with a muramidase (e.g., mutanolysin) to generate muropeptides.

    • Reduce the muropeptides with sodium borohydride.

    • Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the chromatograms to identify and quantify the different muropeptide species (monomers, dimers, trimers, etc.) based on their retention times and comparison to known standards.

Antibiotic Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentrations (MICs) of various antibiotics.

  • Procedure:

    • Perform broth microdilution or use E-test strips according to CLSI guidelines.

    • For broth microdilution, prepare serial twofold dilutions of antibiotics in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Lysostaphin Susceptibility Assay
  • Objective: To assess the resistance of femAB mutants to lysostaphin.

  • Procedure:

    • Grow bacterial cultures to a standardized optical density.

    • Add lysostaphin to the cultures at a final concentration of, for example, 2 µg/mL.

    • Monitor the decrease in OD600 over time as an indicator of cell lysis.

    • Alternatively, determine the MIC of lysostaphin using a broth microdilution method.

Visualizing the Process: Workflows and Pathways

Experimental_Workflow

Peptidoglycan_Synthesis_Pathway

Alternatives and Complementary Approaches

While femAB knockout mutants are a powerful tool, other methods can provide complementary information and are essential for a complete understanding of this compound bridge function.

In Vitro Peptidoglycan Synthesis Assays
  • Description: These assays use purified enzymes (FemX, FemA, FemB, and PBPs) and substrates (UDP-MurNAc-pentapeptide, lipid carriers, and radiolabeled or fluorescently tagged amino acids) to reconstitute the peptidoglycan synthesis pathway in a test tube.

  • Advantages: Allows for the detailed biochemical characterization of individual enzymes, including their kinetics and substrate specificity. It is also invaluable for screening potential inhibitors of these enzymes.

  • Limitations: Does not fully recapitulate the complex and highly regulated environment of the bacterial cell.

Chemical Probes and Imaging
  • Description: Fluorescently labeled D-amino acids (FDAAs) can be metabolically incorporated into the peptidoglycan of living bacteria. This allows for the visualization of active sites of cell wall synthesis and can be used to study the effects of mutations or antibiotics on this process.

  • Advantages: Provides spatial and temporal information about peptidoglycan synthesis in live cells. It is a powerful tool for studying cell division and morphogenesis.

  • Limitations: The incorporation of the probe might subtly alter the peptidoglycan structure or dynamics.

Conclusion

The validation of this compound bridge function through the use of femAB knockout mutants provides unequivocal evidence for their critical role in the viability, morphology, and antibiotic susceptibility of Staphylococcus aureus. The data derived from comparing wild-type and mutant strains, particularly regarding peptidoglycan structure and antibiotic MICs, offers a robust framework for understanding the importance of this unique bacterial feature. When complemented with in vitro biochemical assays and advanced imaging techniques, a comprehensive picture emerges, paving the way for the development of novel therapeutic strategies that target the integrity of the bacterial cell wall. The FemAB proteins, in particular, stand out as promising targets for drugs that could disarm formidable pathogens like MRSA.

References

A Researcher's Guide to Comparative Peptidoglycan Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based techniques for the structural analysis of bacterial peptidoglycan. Supporting experimental data and detailed protocols are included to aid in methodological selection and implementation.

The bacterial cell wall, a critical structure for survival and a primary target for antibiotics, is composed of a unique and complex polymer called peptidoglycan (PG). Understanding the intricate structure of PG and its modifications is paramount for developing novel antimicrobial strategies and deciphering mechanisms of antibiotic resistance. Mass spectrometry has emerged as an indispensable tool for in-depth PG structural analysis, offering high sensitivity and detailed molecular information. This guide compares the primary mass spectrometry methodologies used for comparative peptidoglycan analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry platform significantly impacts the depth and scope of peptidoglycan structural analysis. Each technique presents distinct advantages and limitations in terms of sensitivity, resolution, throughput, and the nature of the structural information obtained.

ParameterLC-MSLC-MS/MSMALDI-TOF MS
Primary Application Muropeptide profiling and quantificationMuropeptide identification and detailed structural elucidationRapid fingerprinting and screening
Resolution High (Orbitrap: up to 140,000 at m/z 200; Q-TOF: 30,000-50,000)[1][2]High (precursor ion); Lower (fragment ions in ion trap) or High (fragment ions in Orbitrap/TOF)[1][3]Moderate to High
Mass Accuracy High (Orbitrap: <1-2 ppm; Q-TOF: 1-2 ppm)[2]High (precursor ion); Lower to High (fragment ions)Moderate (typically >50 ppm without internal calibration)
Sensitivity High (nanogram to picogram range)Very High (femtogram to attogram range for targeted analysis)Moderate to High (picomole to femtomole range)
Throughput Moderate (dependent on LC runtime)Moderate (dependent on LC runtime and number of MS/MS scans)High (minutes per sample)
Quantitative Capability Good for relative and absolute quantificationExcellent for targeted quantification (e.g., MRM/PRM)Semi-quantitative; challenging for complex mixtures
Structural Information Provides mass-to-charge ratio of intact muropeptidesProvides fragmentation patterns for sequencing and identification of modificationsProvides mass-to-charge ratio of intact muropeptides; limited fragmentation

Experimental Workflows and Protocols

A typical workflow for peptidoglycan analysis by mass spectrometry involves several key steps, from sample preparation to data analysis. The following diagram illustrates a generalized experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis bacterial_culture Bacterial Culture cell_harvest Cell Harvesting bacterial_culture->cell_harvest sacculi_purification Sacculi Purification cell_harvest->sacculi_purification enzymatic_digestion Enzymatic Digestion (e.g., Mutanolysin) sacculi_purification->enzymatic_digestion lc_separation LC Separation (e.g., C18 column) enzymatic_digestion->lc_separation ms_detection MS Detection (e.g., Orbitrap, Q-TOF) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Optional) ms_detection->msms_fragmentation feature_extraction Feature Extraction ms_detection->feature_extraction msms_fragmentation->feature_extraction database_search Database Search (e.g., PGFinder, Byonic) feature_extraction->database_search structural_annotation Structural Annotation database_search->structural_annotation quantification Quantification structural_annotation->quantification

General workflow for peptidoglycan analysis by mass spectrometry.

Detailed Experimental Protocol: LC-MS/MS Analysis of Muropeptides

This protocol provides a representative method for the analysis of muropeptides from Gram-negative bacteria using a Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometer.

1. Peptidoglycan Sacculi Purification:

  • Grow bacterial cultures to the desired optical density.

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and boil in the presence of sodium dodecyl sulfate (SDS) to lyse the cells and remove non-covalently bound proteins and lipids.

  • Wash the insoluble sacculi extensively with water to remove the SDS.

  • Treat the sacculi with proteases (e.g., pronase) to remove covalently bound lipoproteins.

  • Perform a final series of washes to obtain purified peptidoglycan sacculi.

2. Enzymatic Digestion:

  • Resuspend the purified sacculi in a digestion buffer (e.g., 50 mM phosphate buffer, pH 5.5).

  • Add a muramidase, such as mutanolysin, to digest the glycan backbone of the peptidoglycan into soluble muropeptides.

  • Incubate the reaction overnight at 37°C.

  • Inactivate the enzyme by heating.

3. Muropeptide Reduction and Preparation for LC-MS:

  • Reduce the anomeric carbon of the MurNAc residues by adding sodium borohydride in a borate buffer. This step prevents the formation of multiple anomers that can complicate chromatographic separation.

  • Adjust the pH to 3-4 with phosphoric acid.

  • Centrifuge to remove any insoluble material.

4. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 50 minutes) is used to separate the muropeptides.

    • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan (Full Scan):

      • Resolution: Set to a high value, for example, 120,000 at m/z 400 for an Orbitrap or >30,000 for a Q-TOF, to ensure high mass accuracy.

      • Mass Range: Scan from m/z 150 to 2000.

    • Data-Dependent MS/MS Scans:

      • Select the top N (e.g., 5-10) most abundant precursor ions from the full scan for fragmentation.

      • Fragmentation Method: Higher-energy C-trap dissociation (HCD) or collision-induced dissociation (CID).

      • MS/MS Resolution: Can be set to a lower value (e.g., 17,500 at m/z 200 for an Orbitrap) to increase the scan speed.

Peptidoglycan Recognition and Signaling

Peptidoglycan fragments released during bacterial growth or degradation can be recognized by the host's innate immune system, triggering a signaling cascade that leads to an inflammatory response. A key family of intracellular sensors for peptidoglycan are the NOD-like receptors (NLRs).

nlr_signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus bacteria Bacteria pgn Peptidoglycan Fragments (e.g., MDP, iE-DAP) bacteria->pgn Release of PGN fragments nod1 NOD1 pgn->nod1 Recognizes iE-DAP nod2 NOD2 pgn->nod2 Recognizes MDP ripk2 RIPK2 nod1->ripk2 nod2->ripk2 nfkb NF-κB Activation ripk2->nfkb mapk MAPK Activation ripk2->mapk cytokine_production Pro-inflammatory Cytokine Production nfkb->cytokine_production mapk->cytokine_production

NOD-like receptor signaling pathway for peptidoglycan recognition.

NOD1 and NOD2 are two well-characterized NLRs that detect specific substructures within peptidoglycan. NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component primarily found in Gram-negative bacteria, while NOD2 senses muramyl dipeptide (MDP), a motif present in almost all bacteria. Upon binding their respective ligands, NOD1 and NOD2 undergo a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction triggers downstream signaling cascades, culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). These events ultimately lead to the production of pro-inflammatory cytokines and other immune mediators, orchestrating the host's response to bacterial infection.

Conclusion

The selection of a mass spectrometry technique for comparative peptidoglycan analysis should be guided by the specific research question. LC-MS/MS on high-resolution instruments like Orbitraps or Q-TOFs offers the most comprehensive approach for detailed structural elucidation and quantification. MALDI-TOF MS provides a valuable tool for rapid screening and fingerprinting of muropeptide profiles. By understanding the capabilities and limitations of each technique and employing robust experimental protocols, researchers can effectively unravel the complexities of peptidoglycan structure and its role in bacterial physiology and host-pathogen interactions.

References

A Structural Showdown: Peptidoglycan With and Without the Pentaglycine Bridge

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a critical bastion for survival, owes its structural integrity primarily to peptidoglycan (PG), a unique heteropolymer. Variations in PG architecture across bacterial species present a fascinating area of study and a crucial target for antimicrobial drug development. This guide provides an in-depth, objective comparison of peptidoglycan structures, with a particular focus on the impact of the pentaglycine interpeptide bridge, a hallmark of Staphylococcus aureus, against the direct cross-linkages found in bacteria like Escherichia coli.

At a Glance: Key Structural and Functional Differences

The presence of a this compound bridge in the peptidoglycan of Staphylococcus aureus introduces significant architectural and functional distinctions when compared to the peptidoglycan of Escherichia coli, which features a direct cross-link. These differences manifest in cell wall thickness, mechanical resilience, and susceptibility to enzymatic degradation.

PropertyPeptidoglycan with this compound Bridge (S. aureus)Peptidoglycan without this compound Bridge (E. coli)
Cell Wall Thickness ~20-40 nm~2-7 nm
Cross-linking Percentage High (~80-90%)Lower (~31-61%)[1]
Glycan Strand Length Shorter (average of ~6 disaccharides)[1]Longer (average of 18-60 disaccharides)[1]
Young's Modulus (Cell Envelope) 1.52 ± 0.06 MPa[2]2.06 ± 0.04 MPa[2]
Lysozyme Susceptibility Generally more susceptible, though resistance mechanisms exist.Generally less susceptible due to the protective outer membrane.

Delving into the Structures: A Tale of Two Cross-links

The fundamental building block of peptidoglycan consists of repeating units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, forming long glycan chains. A short peptide stem is attached to each NAM residue. The key distinction lies in how these peptide stems are interconnected, or cross-linked, to form a robust, mesh-like sacculus around the bacterial cell.

Peptidoglycan with a this compound Bridge (S. aureus)

In Staphylococcus aureus, a Gram-positive bacterium, the cross-linking between adjacent peptide stems is mediated by a flexible bridge composed of five glycine residues. This this compound bridge connects the ε-amino group of L-lysine at the third position of one peptide stem to the D-alanine at the fourth position of a neighboring stem. This arrangement contributes to a highly cross-linked and thick peptidoglycan layer.

Caption: Peptidoglycan structure with a this compound bridge in S. aureus.

Peptidoglycan without a this compound Bridge (E. coli)

In contrast, Escherichia coli, a Gram-negative bacterium, lacks an interpeptide bridge. The cross-link is formed directly between the meso-diaminopimelic acid (m-DAP) at the third position of one peptide stem and the D-alanine at the fourth position of an adjacent stem. This direct linkage results in a thinner, less cross-linked peptidoglycan layer, which is situated between the inner and outer bacterial membranes.

Caption: Peptidoglycan structure with a direct cross-link in E. coli.

Experimental Protocols

A thorough understanding of peptidoglycan structure necessitates its isolation, purification, and subsequent analysis. The following are summarized protocols for key experimental techniques.

Peptidoglycan Isolation and Purification

This protocol outlines the general steps for isolating purified peptidoglycan sacculi from bacterial cultures.

Peptidoglycan_Isolation_Workflow start Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest resuspend Resuspend in Buffer harvest->resuspend sds_boil Boil in SDS Solution resuspend->sds_boil wash Wash with Water (Ultracentrifugation) sds_boil->wash pronase Pronase E Digestion (optional, for Gram-negative) wash->pronase wash2 Wash with Water pronase->wash2 muramidase Muramidase Digestion wash2->muramidase reduce Reduce with Sodium Borohydride muramidase->reduce hplc HPLC/UPLC Analysis reduce->hplc

Caption: Experimental workflow for peptidoglycan analysis.

  • Cell Lysis: Bacterial cells are harvested and lysed, typically by boiling in a solution of sodium dodecyl sulfate (SDS). This solubilizes cellular components, leaving the insoluble peptidoglycan sacculi intact.

  • Washing: The sacculi are then extensively washed with water to remove the SDS and other soluble contaminants. This is often achieved through repeated cycles of centrifugation and resuspension.

  • Enzymatic Digestion (for Gram-negative bacteria): To remove proteins that may be covalently linked to the peptidoglycan, such as Braun's lipoprotein in E. coli, the sacculi are treated with a protease like Pronase E.

  • Final Washing: The sacculi are washed again to remove the protease and any digested peptides.

  • Muramidase Digestion: The purified peptidoglycan is then digested with a muramidase, such as mutanolysin, which cleaves the glycan backbone, releasing soluble muropeptide fragments.

  • Reduction: The resulting muropeptides are reduced with sodium borohydride to prevent the formation of anomers, ensuring that each muropeptide elutes as a single peak during chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying the different muropeptide fragments, providing insights into the degree of cross-linking, the length of the peptide stems, and other structural modifications.

  • Sample Injection: The reduced muropeptide sample is injected into an HPLC system equipped with a reverse-phase C18 column.

  • Elution: The muropeptides are separated based on their hydrophobicity using a gradient of a suitable mobile phase, typically a mixture of sodium phosphate buffer and methanol.

  • Detection: The eluted muropeptides are detected by their absorbance at a specific wavelength, usually around 205-210 nm.

  • Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different muropeptide. The area of each peak is proportional to the amount of that muropeptide, allowing for quantitative analysis of the peptidoglycan composition.

Atomic Force Microscopy (AFM) for Mechanical Properties

AFM is a high-resolution imaging technique that can also be used to probe the mechanical properties of biological samples, including the elasticity of the bacterial cell wall.

  • Sample Preparation: Live bacterial cells are immobilized on a suitable substrate, such as a poly-L-lysine coated glass slide.

  • Imaging: The AFM tip scans the surface of the bacteria, generating a topographical image of the cell wall.

  • Force Spectroscopy: To measure elasticity, the AFM tip is pressed into and retracted from the cell surface at multiple points. The force applied and the resulting indentation depth are recorded.

  • Data Analysis: The force-indentation curves are analyzed using a suitable mechanical model, such as the Hertz model, to calculate the Young's modulus, a measure of the material's stiffness. A lower Young's modulus indicates a more elastic material.

Conclusion

The presence or absence of a this compound bridge in peptidoglycan profoundly influences the architecture and properties of the bacterial cell wall. The highly cross-linked, thick, and flexible cell wall of S. aureus, conferred in part by the this compound bridge, is well-suited for its survival in diverse and often harsh environments. In contrast, the thinner, more rigid, and less cross-linked peptidoglycan of E. coli is a key feature of its Gram-negative cell envelope. A comprehensive understanding of these structural and functional differences is paramount for the rational design of novel antimicrobial agents that can effectively target the unique features of bacterial cell walls.

References

A Comparative Analysis of Cell Wall Stiffness: The Impact of Pectin, Xyloglucan, and Lignin Cross-Bridges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of the plant cell wall, a key determinant of plant growth, development, and defense, is largely dictated by the intricate network of polysaccharide and phenolic cross-bridges. Understanding how different cross-linking mechanisms contribute to the mechanical properties of the cell wall is crucial for fields ranging from agricultural biotechnology to biomaterials engineering and drug development, where the cell wall can be a target or a barrier. This guide provides a comparative analysis of cell wall stiffness conferred by three major cross-bridges: pectin-calcium complexes, xyloglucan tethers, and lignin networks, supported by experimental data and detailed methodologies.

Comparative Analysis of Cell Wall Stiffness

The stiffness of the plant cell wall, often quantified by the Young's Modulus (a measure of a material's resistance to elastic deformation), is significantly influenced by the composition and arrangement of its cross-linking polymers. The following table summarizes experimental data from studies on plants with modified cell wall cross-bridges.

Plant Species & TissueCross-Bridge Component InvestigatedMeasurement TechniqueKey Findings (Young's Modulus/Stiffness)Reference
Arabidopsis thaliana (Petiole)XyloglucanExtensometryXyloglucan-deficient xxt1/xxt2 mutants were found to be more extensible (less stiff) in stress/strain assays, suggesting a reinforcing role for xyloglucan. However, they exhibited reduced creep and stress relaxation mediated by α-expansin, indicating xyloglucan's importance for wall loosening.
Arabidopsis thaliana (Hypocotyl)Pectin (Rhamnogalacturonan II)Tensile TestingMutants with altered xyloglucan side chains (mur2, mur3) showed reduced strength and modulus. The tensile properties of the mur1 mutant (affecting fucose in xyloglucan and rhamnogalacturonan II) were rescued by borate, which cross-links rhamnogalacturonan II, indicating its contribution to wall strength.
Linum usitatissimum (Flax)LigninMechanical TestingLignin-deficient transgenic flax plants exhibited up to a 75% higher Young's Modulus compared to control plants, indicating that a reduction in lignin can, in some contexts, lead to improved mechanical properties, possibly due to changes in fiber organization.
Onion EpidermisPectinMicro-indentationRemoval of calcium with a chelator, which disrupts pectin cross-linking, decreased the indentation modulus from 23 MPa to 16 MPa.

Experimental Protocols

Accurate measurement of cell wall stiffness is fundamental to comparative studies. The two most common techniques are Atomic Force Microscopy (AFM) for probing nanoscale mechanics and extensometry for measuring bulk tissue properties.

Atomic Force Microscopy (AFM) for Cell Wall Stiffness Measurement

AFM provides high-resolution topographical and mechanical information about the cell wall surface.

Protocol:

  • Sample Preparation:

    • Securely mount the plant tissue (e.g., a leaf peel or a single cell) onto a petri dish or glass slide using a suitable adhesive.

    • Immediately immerse the sample in a buffer solution to maintain its physiological state and prevent dehydration.

    • For measurements of deeper cell wall layers and to eliminate the influence of turgor pressure, samples can be embedded in resin and sectioned.

  • Cantilever Calibration:

    • Select a cantilever with a spring constant appropriate for the expected stiffness of the cell wall.

    • Calibrate the cantilever's spring constant and the detector's sensitivity using the thermal noise method or by indenting a hard, known surface.

  • AFM Imaging and Force Spectroscopy:

    • Engage the AFM tip with the sample surface in a liquid environment.

    • Acquire a topographical image to identify the area of interest.

    • Perform force-volume mapping, where an array of force-indentation curves is collected over the selected area. At each point, the cantilever is pressed into and retracted from the cell wall.

  • Data Analysis:

    • From each force-indentation curve, determine the point of contact and calculate the indentation depth and the corresponding force.

    • Apply a suitable contact mechanics model, such as the Hertz model, to the indentation portion of the curve to calculate the Young's Modulus. The model choice depends on the tip geometry.

    • Generate a map of Young's Modulus to visualize the spatial distribution of stiffness across the cell wall.

Extensometry for Bulk Cell Wall Mechanics

Extensometry measures the deformation of a whole tissue or a strip of cell wall material under a controlled force.

Protocol:

  • Sample Preparation:

    • Excise a uniform strip of tissue (e.g., from an Arabidopsis hypocotyl or a leaf) from the region of interest.

    • If measuring the properties of the cell wall material itself, the tissue is often frozen and thawed to kill the cells and then treated to inactivate endogenous enzymes.

  • Mounting the Sample:

    • Securely clamp the ends of the tissue strip in the extensometer.

  • Measurement:

    • Apply a constant force (creep test) or a constant rate of extension (tensile test) to the tissue.

    • A sensor records the resulting change in length of the tissue over time.

  • Data Analysis:

    • For tensile tests, plot the stress (force per unit cross-sectional area) against the strain (change in length divided by the original length). The slope of the initial linear portion of this curve represents the Young's Modulus.

    • For creep tests, the rate of extension provides information about the viscous properties of the cell wall.

Visualizing Cell Wall Cross-Bridges and Experimental Workflow

To aid in the conceptual understanding of cell wall structure and the experimental approaches to its characterization, the following diagrams are provided.

Cell_Wall_Cross_Bridges cluster_cellulose Cellulose Microfibrils cluster_hemicellulose Hemicellulose cluster_pectin Pectin Matrix cluster_lignin Lignin Network C1 Cellulose XG Xyloglucan C1->XG Hydrogen Bonds P Pectin C1->P Entrapment L Lignin C1->L Covalent Bonds C2 Cellulose C2->P Entrapment C2->L Covalent Bonds XG->C2 Hydrogen Bonds XG->L Covalent Bonds Ca Ca2+ P->Ca Ionic Bonds Ca->P Ionic Bonds caption Conceptual model of major cell wall cross-bridges.

Caption: Conceptual model of major cell wall cross-bridges.

Experimental_Workflow start Plant Material Selection (e.g., Wild-Type vs. Mutant) prep Sample Preparation (e.g., Tissue Excision, Mounting) start->prep afm Atomic Force Microscopy (AFM) - Nanoscale Stiffness prep->afm ext Extensometry - Bulk Tissue Stiffness prep->ext afm_data Force-Volume Mapping afm->afm_data ext_data Stress-Strain Curve ext->ext_data analysis Data Analysis (e.g., Young's Modulus Calculation) afm_data->analysis ext_data->analysis comparison Comparative Analysis of Stiffness analysis->comparison caption Workflow for measuring and comparing cell wall stiffness.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Pentaglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of pentaglycine, a peptide commonly used in biochemical research. Adherence to these procedures is critical for maintaining a safe laboratory environment, preventing environmental contamination, and ensuring regulatory compliance.

Guiding Principles for this compound Disposal

Key principles include:

  • Segregation: this compound waste must be segregated from general laboratory waste at the point of generation.

  • Containment: Use designated, clearly labeled, and leak-proof containers for the collection of all this compound waste.

  • Regulatory Compliance: All disposal methods must adhere to federal, state, and local environmental control regulations[2].

Disposal Protocols

The following protocols provide detailed methodologies for the handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or solution), it is mandatory to wear appropriate personal protective equipment (PPE).

PPE CategorySpecification
Hand Protection Protective gloves
Eye Protection Safety goggles with side-shields
Skin and Body Impervious clothing, such as a lab coat
Respiratory Suitable respirator if handling large quantities or if dust is generated

Data sourced from MedchemExpress Safety Data Sheet.[1]

Disposal of Solid this compound Waste

This category includes unused or expired this compound powder and contaminated disposable items such as weigh boats, pipette tips, and gloves.

Procedure:

  • Collection: Carefully place all solid this compound waste into a designated, clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste: this compound" and include the accumulation start date.

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Liquid this compound Waste

This category includes this compound solutions, reaction mixtures, and contaminated media.

Procedure:

  • Collection: Pour the liquid waste into a designated, labeled, leak-proof hazardous waste container.

  • pH Neutralization (if applicable): If the this compound solution is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before collection, if it is safe to do so and does not create additional hazards.

  • Storage: Securely cap the container and store it in a designated secondary containment bin in a well-ventilated area.

  • Disposal: Contact your institution's EHS department for pickup and disposal. Do not pour this compound solutions down the drain .

Decontamination of Surfaces and Equipment

For spills or routine cleaning of non-disposable equipment.

Procedure:

  • Containment: In case of a spill, evacuate the immediate area if necessary. For small spills, absorb the liquid with an inert material (e.g., diatomite, universal binders).

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.

  • Wiping: Wipe the surface with absorbent materials.

  • Disposal of Cleaning Materials: Dispose of all used wipes and absorbent materials as solid this compound waste.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution. Check for and remove any contact lenses.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Data sourced from United States Biological Safety Data Sheet.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Pentaglycine_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Secure Area collect_solid->store_solid ehs_pickup Arrange for EHS Pickup and Disposal store_solid->ehs_pickup collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid store_liquid Store in Secondary Containment collect_liquid->store_liquid store_liquid->ehs_pickup

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentaglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pentaglycine, a key reagent in various research applications. Adherence to these procedural steps will minimize risk and streamline your workflow, from initial handling to final disposal.

Immediate Safety and Hazard Information

This compound is a solid organic compound that requires careful handling to avoid potential health risks. The primary hazards associated with this compound are skin, eye, and respiratory irritation. Ingestion may also be harmful.

Hazard Classification and Precautionary Statements

Hazard ClassGHS CodeSignal WordHazard StatementPrecautionary Statements (Prevention)
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation (Category 2)H315WarningCauses skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Eye Irritation (Category 2A)H319WarningCauses serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3)H335WarningMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE) Protocol

Strict adherence to the proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound.

Recommended PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved dust mask or respirator is recommended, especially when handling larger quantities or when adequate ventilation is not available.

Procedural Guidance for Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don your mask or respirator.

  • Goggles: Put on your safety goggles.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards.

  • Goggles: Remove your safety goggles.

  • Mask/Respirator: Remove your mask or respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure both safety and the integrity of your research.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a clean and organized workspace.

    • Verify that a calibrated scale and appropriate weighing papers or containers are available.

    • Have all necessary PPE readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations in a well-ventilated area or under a fume hood to minimize inhalation of dust.

    • Use a spatula to carefully transfer the desired amount of this compound.

    • Avoid creating dust clouds. If a spill occurs, follow the spill cleanup procedure outlined below.

  • Dissolution (if applicable):

    • This compound has limited solubility in water at room temperature but increases with heating or changes in pH.[1]

    • When dissolving, add the solid to the solvent slowly while stirring to prevent clumping.

  • Post-Handling:

    • Securely close the this compound container.

    • Clean all equipment and the work area thoroughly.

    • Properly doff and dispose of your PPE.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean: Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to maintain a safe laboratory and environment.

Waste Characterization

This compound is a non-hazardous solid organic compound. However, it should not be disposed of in the regular trash or down the drain.

Disposal Procedure
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weighing papers and spill cleanup materials, in a clearly labeled, sealed container designated for "Non-Hazardous Solid Organic Waste."

  • Aqueous Waste:

    • While this compound has some water solubility, it is not recommended to dispose of aqueous solutions down the drain.

    • Collect aqueous solutions containing this compound in a labeled container for "Aqueous Waste."

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

    • The rinsate should be collected as "Aqueous Waste."

    • Once triple-rinsed, the container can be disposed of in the regular trash.

  • Final Disposal:

    • All waste containers should be disposed of through your institution's chemical waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Handling this compound

Pentaglycine_Handling_Workflow This compound Handling and Disposal Workflow prep 1. Preparation - Clean workspace - Gather materials - Don PPE handling 2. Handling - Weigh and transfer in ventilated area - Avoid dust generation prep->handling dissolution 3. Dissolution (if needed) - Add solid to solvent slowly - Stir continuously handling->dissolution spill Spill Occurs handling->spill post_handling 4. Post-Handling - Secure container - Clean workspace - Doff PPE dissolution->post_handling aqueous_waste 5b. Aqueous Waste Disposal - Collect in labeled container 'Aqueous Waste' dissolution->aqueous_waste solid_waste 5a. Solid Waste Disposal - Collect in labeled container 'Non-Hazardous Solid Organic Waste' post_handling->solid_waste spill_response Spill Response - Evacuate & Ventilate - Contain & Clean spill->spill_response spill_response->handling final_disposal 6. Final Disposal - Follow institutional chemical waste program solid_waste->final_disposal aqueous_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.